IHVR-11029
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H27F2NO5 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC 名称 |
(2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H27F2NO5/c19-12-5-6-13(20)16(9-12)26-8-4-2-1-3-7-21-10-15(23)18(25)17(24)14(21)11-22/h5-6,9,14-15,17-18,22-25H,1-4,7-8,10-11H2/t14-,15+,17-,18-/m1/s1 |
InChI 键 |
XGCVJVFPIXDHPA-CYGHRXIMSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOC2=C(C=CC(=C2)F)F)CO)O)O)O |
规范 SMILES |
C1C(C(C(C(N1CCCCCCOC2=C(C=CC(=C2)F)F)CO)O)O)O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of IHVR-11029
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHVR-11029 is a novel small molecule iminosugar that acts as a potent inhibitor of host-cell endoplasmic reticulum (ER) α-glucosidases. By targeting these cellular enzymes, this compound disrupts the proper folding of viral envelope glycoproteins for a broad spectrum of enveloped viruses, leading to a significant reduction in the secretion of infectious virions. This host-oriented mechanism of action suggests a high barrier to the development of viral resistance, making this compound and related compounds promising candidates for broad-spectrum antiviral therapeutics, particularly against hemorrhagic fever viruses. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of ER α-Glucosidases
The primary molecular target of this compound is the host-cell's endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are critical for the initial steps of the N-linked glycan processing pathway, which is essential for the proper folding of many host and viral glycoproteins.[1]
Specifically, after the en bloc transfer of a Glc₃Man₉GlcNAc₂ oligosaccharide precursor to a nascent polypeptide chain, ER α-glucosidase I and II sequentially cleave the three terminal glucose residues.[1] This trimming process is a prerequisite for the glycoprotein to enter the calnexin-calreticulin (CNX/CRT) cycle. In this cycle, the monoglucosylated glycan (Glc₁Man₉GlcNAc₂) is recognized and bound by the ER chaperones calnexin and calreticulin, which assist in its correct conformational folding.
This compound, as a competitive inhibitor of these glucosidases, prevents the removal of the terminal glucose residues.[1] This inhibition traps the viral glycoproteins in a misfolded or incompletely folded state, as they cannot properly interact with the CNX/CRT chaperone system.[1] Consequently, these misfolded proteins are targeted for degradation through the ER-associated degradation (ERAD) pathway and are not incorporated into new viral particles. The ultimate result is a significant decrease in the assembly and secretion of infectious virions from the host cell.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in the ER.
Quantitative Data
This compound was identified through an extensive structure-activity relationship (SAR) study of derivatives of the parent iminosugar compound CM-10-18. It has demonstrated superior in vitro activity compared to its parent compound and broad-spectrum efficacy against multiple viruses.
Table 1: In Vitro Enzymatic Inhibition
This table summarizes the inhibitory activity of this compound and its parent compound against ER α-glucosidase I.
| Compound | IC₅₀ (μM) against ER α-glucosidase I |
| CM-10-18 | 0.54 ± 0.12 |
| This compound | 0.09 |
| Data sourced from Chang et al., 2013. |
Table 2: In Vitro Antiviral Activity
This table presents the 50% effective concentration (EC₅₀) values of this compound against a panel of enveloped viruses.
| Virus | Family | EC₅₀ (μM) |
| Dengue Virus (DENV) | Flaviviridae | 0.75 |
| Tick-borne Encephalitis Virus (TBEV/TARV) | Flaviviridae | 3.3 |
| Bovine Viral Diarrhea Virus (BVDV) | Flaviviridae | 1.3 |
| Data sourced from MedChemExpress, referencing Chang et al., 2013. |
Table 3: In Vivo Efficacy
In a lethal mouse model of Marburg virus (MARV) infection, this compound demonstrated significant protection.
| Treatment Group | Dose | Survival Rate |
| This compound | 32mg/kg | 50% |
| Treatment was initiated one day prior to virus challenge. Data sourced from Chang et al., 2013. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
ER α-Glucosidase I In Vitro Enzymatic Assay
This protocol was used to determine the IC₅₀ value of this compound against its primary molecular target.
-
Enzyme Source: Commercially available recombinant human ER α-glucosidase I.
-
Substrate: 4-methylumbelliferyl-α-D-glucopyranoside (4-MU-α-Glc).
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer (e.g., sodium phosphate buffer, pH 7.0) for 15 minutes at 37°C.
-
The substrate, 4-MU-α-Glc, is added to the mixture to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., 0.5 M Na₂CO₃).
-
The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by non-linear regression analysis of the dose-response curve. [Methodology adapted from Chang et al., 2013.]
-
Antiviral Activity Assay (Cell-Based)
This protocol outlines a general method for determining the EC₅₀ of this compound against a specific virus, such as Dengue virus.
-
Cell Line: A susceptible cell line, such as Vero (African green monkey kidney) or Huh7 (human hepatoma) cells, is used.
-
Virus: A specific strain of the virus of interest (e.g., DENV-2).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Cells are then infected with the virus at a predetermined multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient for viral replication (e.g., 48-72 hours).
-
The antiviral effect is quantified. This can be done through various methods:
-
Plaque Reduction Assay: Supernatants are collected and serially diluted to infect a fresh monolayer of cells under an agar overlay. Plaques (zones of cell death) are counted after several days, and the reduction in plaque number is calculated.
-
Yield Reduction Assay: Viral RNA is extracted from the supernatant and quantified using real-time quantitative PCR (RT-qPCR) to measure the amount of released viral progeny.
-
Reporter Virus Assay: If a reporter virus (e.g., expressing luciferase or GFP) is used, the reporter signal is measured.
-
-
The EC₅₀ value is calculated as the compound concentration required to reduce the viral yield or plaque number by 50% compared to untreated, infected controls. [Methodology adapted from Chang et al., 2013.]
-
Experimental Workflow Diagram
References
IHVR-11029: A Broad-Spectrum Antiviral Agent Targeting Host Glycoprotein Processing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IHVR-11029 is a novel iminosugar derivative that has demonstrated potent, broad-spectrum antiviral activity against a range of enveloped viruses. By inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, this compound disrupts the proper folding and maturation of viral glycoproteins, a critical step in the viral life cycle for many pathogens. This mechanism of action, targeting a host dependency factor, offers a high barrier to the development of viral resistance. This document provides a comprehensive overview of the antiviral spectrum of this compound, detailing its efficacy, mechanism of action, and the experimental protocols utilized in its evaluation.
Introduction
The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical strategy to combat known, emerging, and future viral pathogens. This compound, a small molecule inhibitor of ER α-glucosidases, has been identified as a promising candidate in this arena.[1][2] It belongs to a class of compounds that interfere with the host-cellular machinery required for viral replication, specifically the processing of N-linked glycans on viral envelope proteins.[1][3] This guide summarizes the current knowledge on the antiviral profile of this compound, presenting key data and methodologies to inform further research and development efforts.
Mechanism of Action: Inhibition of ER α-Glucosidases
This compound exerts its antiviral effect by targeting the host's ER-resident α-glucosidases I and II.[1] These enzymes are crucial for the initial steps of the N-linked glycosylation pathway, which is essential for the proper folding of many viral glycoproteins.
Signaling Pathway of this compound's Antiviral Activity
Caption: Mechanism of action of this compound.
By inhibiting these glucosidases, this compound prevents the trimming of terminal glucose residues from N-linked glycans on newly synthesized viral glycoproteins. This disruption leads to the accumulation of misfolded glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. The lack of properly folded glycoproteins impairs the assembly and secretion of new, infectious viral particles.
Antiviral Spectrum of this compound
This compound has demonstrated a broad spectrum of antiviral activity in vitro against several enveloped viruses, particularly those that cause viral hemorrhagic fevers (VHFs).
In Vitro Efficacy
The antiviral potency of this compound has been quantified against various viruses. The following tables summarize the key findings from in vitro studies.
Table 1: Inhibition of ER α-Glucosidase I by this compound and Parent Compound
| Compound | IC₅₀ (µM) |
| This compound | 0.09 |
| CM-10-18 (Parent) | 0.54 ± 0.12 |
| Data sourced from in vitro enzymatic assays. |
Table 2: In Vitro Antiviral Activity of this compound
| Virus | Family | EC₅₀ (µM) | Assay Type |
| Bovine Viral Diarrhea Virus (BVDV) | Flaviviridae | 1.3 | Virus Yield Reduction |
| Tacaribe Virus (TCRV) | Arenaviridae | 3.3 | Virus Yield Reduction |
| Dengue Virus (DENV) | Flaviviridae | 0.75 | Virus Yield Reduction |
| Rift Valley Fever Virus (RVFV) | Bunyaviridae | Dose-dependent inhibition | Virus Yield Reduction |
| Ebola Virus (EBOV) Pseudotype | Filoviridae | Dose-dependent inhibition | Pseudotyped Lentiviral Particles |
| Lassa Virus (LASV) Pseudotype | Arenaviridae | Dose-dependent inhibition | Pseudotyped Lentiviral Particles |
| SARS-CoV Pseudotype | Coronaviridae | Significant inhibition | Pseudotyped Lentiviral Particles |
| HCoV-NL63 Pseudotype | Coronaviridae | Significant inhibition | Pseudotyped Lentiviral Particles |
| EC₅₀ values represent the concentration of the drug that inhibits viral replication by 50%. |
In Vivo Efficacy
Preclinical studies in mouse models of lethal viral infections have provided evidence of the in vivo antiviral activity of this compound.
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Virus Model | Animal Model | Treatment Regimen | Outcome |
| Marburg Virus (MARV) | BALB/c mice | 32 mg/kg, initiated 1 day prior to challenge | 50% survival |
| Data from lethal infection models. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used to evaluate this compound.
In Vitro Enzymatic Assay for α-Glucosidase I Inhibition
This assay quantifies the direct inhibitory effect of this compound on its molecular target.
Experimental Workflow for α-Glucosidase I Inhibition Assay
Caption: Workflow for determining IC₅₀ against α-glucosidase I.
-
Enzyme Source: Purified ER α-glucosidase I.
-
Substrate: A suitable synthetic substrate that releases a chromogenic or fluorogenic product upon cleavage.
-
Procedure:
-
A fixed concentration of the enzyme is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
After a defined incubation period, the reaction is stopped.
-
The amount of product formed is quantified using a spectrophotometer or fluorometer.
-
The concentration of this compound that inhibits enzyme activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.
-
Virus Yield Reduction Assay
This assay measures the ability of the compound to inhibit the production of infectious viral particles in cell culture.
-
Cell Lines: Madin-Darby Bovine Kidney (MDBK) cells are commonly used for Bovine Viral Diarrhea Virus (BVDV).
-
Viruses: BVDV (NADL strain), Tacaribe virus (TCRV) (11573 strain), Dengue virus (DENV) (serotype 2, New Guinea C), and Rift Valley Fever Virus (RVFV) (MP12 strain) have been tested.
-
Procedure:
-
Monolayers of susceptible cells are infected with the virus in the presence of serial dilutions of this compound.
-
After an incubation period to allow for viral replication, the cell culture supernatant is harvested.
-
The amount of infectious virus in the supernatant is quantified by plaque assay or endpoint dilution on fresh cell monolayers.
-
The EC₅₀ value is determined as the compound concentration that reduces the viral titer by 50% compared to untreated controls.
-
Pseudotyped Lentiviral Particle Assay
This assay is a safe method to study the entry of highly pathogenic viruses by using a surrogate viral system.
-
Principle: Lentiviral particles are engineered to express the envelope glycoproteins of a pathogenic virus (e.g., Ebola, Lassa) and a reporter gene (e.g., luciferase).
-
Procedure:
-
Producer cells are co-transfected with plasmids encoding the lentiviral core proteins, the reporter gene, and the viral glycoprotein of interest.
-
The production of pseudotyped particles is carried out in the presence of varying concentrations of this compound.
-
The supernatant containing the pseudotyped particles is harvested and used to infect target cells.
-
The efficiency of viral entry is determined by measuring the expression of the reporter gene (e.g., luciferase activity) in the target cells.
-
A dose-dependent reduction in reporter gene expression indicates inhibition of glycoprotein-mediated entry.
-
In Vivo Efficacy in Mouse Models
Animal models are essential for evaluating the therapeutic potential of antiviral candidates.
-
Animal Models:
-
Marburg Virus (MARV): 12-week-old BALB/c mice are challenged with 1,000 pfu of mouse-adapted MARV (Ravn strain) via intraperitoneal (IP) injection.
-
Ebola Virus (EBOV): 8-12-week-old C57B1/6 mice are challenged with 1,000 pfu of mouse-adapted EBOV (Zaire strain) via IP injection.
-
-
Compound Formulation: For in vivo studies, this compound was formulated in Phosphate Buffered Saline (PBS) with 10% Solutol.
-
Treatment and Monitoring:
-
Treatment with this compound or a vehicle control is initiated at a specified time relative to virus challenge (e.g., 1 day prior).
-
Animals are monitored daily for clinical signs of disease and survival.
-
The efficacy of the compound is determined by its ability to reduce mortality and morbidity compared to the control group.
-
Conclusion and Future Directions
This compound is a potent, broad-spectrum antiviral agent that targets a key host dependency factor, the ER α-glucosidases. Its ability to inhibit a wide range of enveloped viruses in vitro, coupled with demonstrated in vivo efficacy in a lethal disease model, underscores its potential as a therapeutic candidate. The mechanism of action, which involves disrupting viral glycoprotein maturation, is a well-validated strategy for antiviral drug development.
Future research should focus on:
-
Expanding the evaluation of this compound against a wider range of clinically relevant viruses.
-
Conducting detailed pharmacokinetic and toxicology studies to establish a comprehensive safety profile.
-
Optimizing dosing regimens in various animal models to maximize therapeutic efficacy.
-
Investigating the potential for combination therapy with other antiviral agents that have different mechanisms of action.
The data and methodologies presented in this guide provide a solid foundation for the continued investigation and development of this compound as a next-generation, host-targeted antiviral therapeutic.
References
IHVR-11029: A Technical Guide to a Novel ER Alpha-Glucosidase Inhibitor for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHVR-11029 is a novel imino sugar that has demonstrated significant potential as a broad-spectrum antiviral agent. By targeting the host's endoplasmic reticulum (ER) alpha-glucosidases, this compound disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many enveloped viruses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its promising in vivo efficacy against highly pathogenic hemorrhagic fever viruses.
Introduction
The emergence and re-emergence of viral diseases, particularly those caused by enveloped viruses such as Ebola, Marburg, and Dengue, present a significant and ongoing threat to global health. A key challenge in antiviral drug development is the high mutation rate of viral targets, which can rapidly lead to drug resistance. Host-targeting antivirals (HTAs) offer a promising alternative by targeting cellular factors that are essential for viral replication but are less prone to mutation.
Endoplasmic reticulum (ER) alpha-glucosidases I and II are critical host enzymes in the N-linked glycosylation pathway, responsible for the initial trimming of glucose residues from nascent glycoproteins.[1][2] This process is essential for the proper folding of many viral envelope glycoproteins, which is a prerequisite for the assembly and release of infectious virions.[3] Inhibition of these enzymes leads to misfolded glycoproteins, which are often retained in the ER and targeted for degradation, thereby reducing the production of new viral particles.[3]
This compound is an imino sugar, a class of compounds that mimic the transition state of the glucosidase reaction, making them potent competitive inhibitors.[4] It was identified through an extensive structure-activity relationship (SAR) study of derivatives of the parent compound CM-10-18. This guide details the scientific basis for this compound's function as an ER alpha-glucosidase inhibitor and its potential as a broad-spectrum antiviral therapeutic.
Mechanism of Action: Disrupting Viral Glycoprotein Folding
The primary mechanism of action of this compound is the competitive inhibition of ER alpha-glucosidase I. This enzyme catalyzes the first step in the processing of N-linked glycans on newly synthesized viral glycoproteins. By inhibiting this crucial step, this compound initiates a cascade of events that ultimately disrupts the viral life cycle.
References
- 1. Recent Advances in Therapeutic Approaches Against Ebola Virus Infection - Soni - Recent Advances in Anti-Infective Drug Discovery [journals.eco-vector.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Antiviral Compound CM-10-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-10-18 is an iminosugar compound that acts as a potent inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the normal processing of N-linked glycans on viral envelope glycoproteins, leading to misfolding, degradation, and a subsequent reduction in the secretion of infectious virions. This host-targeted antiviral strategy has demonstrated efficacy against a broad spectrum of enveloped viruses, most notably Dengue virus (DENV). This technical guide provides a comprehensive overview of the available preclinical data on CM-10-18, including its in vitro and in vivo antiviral activity, pharmacokinetic profile, and detailed experimental methodologies for its evaluation. Furthermore, this document elucidates the core mechanism of action through detailed signaling pathway diagrams. The information presented herein is intended to support further research and development of CM-10-18 and its derivatives as potential broad-spectrum antiviral therapeutics.
Core Compound Profile: CM-10-18
CM-10-18 is an oxygenated alkyl imino sugar derivative that functions as a substrate mimic for α-glucosidases I and II, crucial enzymes in the host cell's glycoprotein folding machinery.[1] By competitively inhibiting these enzymes, CM-10-18 effectively disrupts the calnexin cycle, a key quality control checkpoint in the ER for proper glycoprotein folding. This mechanism of action makes it a promising candidate for a host-directed antiviral therapy, which is less likely to induce viral resistance compared to direct-acting antivirals.
Chemical Structure
-
IUPAC Name: (2R,3R,4R,5S)-1-(6-(pentyloxy)hexyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
-
Molecular Formula: C₁₈H₃₇NO₅
-
Molecular Weight: 347.49 g/mol
Quantitative Data Summary
The following tables summarize the key quantitative data available for CM-10-18, focusing on its antiviral efficacy and pharmacokinetic properties.
Table 1: In Vivo Antiviral Efficacy of CM-10-18 against Dengue Virus (DENV-2) in AG129 Mice
| Treatment Group | Dose (mg/kg) | Viremia Reduction (Fold Change) | Statistical Significance | Reference |
| CM-10-18 | 75 | 1.9 | Modest | [2] |
| Ribavirin | 40 | No Reduction | Not Significant | [2] |
| CM-10-18 + Ribavirin (Combination Therapy) | 75 + 40 | 4.7 | Significant | [2] |
Table 2: Pharmacokinetic and Tolerability Profile of CM-10-18
| Species | Maximum Tolerated Dose (mg/kg) | Pharmacokinetic Properties | Bioavailability | Reference |
| Rat | Up to 100 | Favorable | N/A | [1] |
| Mouse | N/A | Favorable, reduces peak viremia upon oral administration | Favorable |
Note: Specific pharmacokinetic parameters such as Cmax, Tmax, half-life, and absolute bioavailability percentages are not yet publicly available in the reviewed literature.
Mechanism of Action: Signaling Pathways
The primary mechanism of action of CM-10-18 is the inhibition of ER α-glucosidases I and II, which are critical for the proper folding of viral glycoproteins. This disruption interferes with the Calnexin Cycle and can induce the Unfolded Protein Response (UPR).
The Calnexin Cycle and its Disruption by CM-10-18
Induction of the Unfolded Protein Response (UPR)
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antiviral activity of CM-10-18.
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory activity of CM-10-18 against α-glucosidases.
-
Enzyme: Purified α-glucosidase I and II from a relevant source (e.g., yeast or mammalian).
-
Substrate: A chromogenic or fluorogenic substrate such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Procedure:
-
Prepare a series of dilutions of CM-10-18.
-
In a 96-well plate, add the α-glucosidase enzyme solution to each well.
-
Add the different concentrations of CM-10-18 to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of CM-10-18 and determine the IC50 value.
-
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for determining the infectivity of lytic viruses and is used to quantify the reduction in viral titer in the presence of an antiviral compound.
-
Cell Line: A susceptible cell line for the virus of interest (e.g., Vero cells for Dengue virus).
-
Virus: A specific strain of the virus being tested (e.g., DENV-2).
-
Procedure:
-
Seed the susceptible cells in 24-well plates and grow to confluency.
-
Prepare serial dilutions of CM-10-18 in a cell culture medium.
-
In separate tubes, mix a known titer of the virus with each dilution of CM-10-18 and incubate for 1 hour at 37°C to allow the compound to interact with the virus or cells.
-
Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubate the plates for several days until viral plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the EC50 value, the concentration of CM-10-18 that reduces the number of plaques by 50%.
-
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is inhibited by the antiviral compound.
-
Procedure:
-
Seed susceptible cells in a multi-well plate.
-
Synchronize the infection by pre-chilling the cells and virus at 4°C, then co-incubating for 1 hour to allow viral attachment but not entry.
-
Initiate infection by shifting the temperature to 37°C.
-
Add a fixed, effective concentration of CM-10-18 at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8, 10, 12 hours).
-
At a late time point (e.g., 24 or 48 hours post-infection), harvest the cell supernatant.
-
Quantify the viral titer in the supernatant using a plaque assay or RT-qPCR.
-
Plot the viral titer as a function of the time of compound addition. The time point at which the compound loses its antiviral effect indicates the latest stage of the viral life cycle that it inhibits.
-
In Vivo Antiviral Efficacy Study in AG129 Mice
This model is used to assess the in vivo efficacy of antiviral compounds against Dengue virus. AG129 mice are deficient in both interferon-α/β and -γ receptors, making them susceptible to DENV infection.
-
Animal Model: AG129 mice.
-
Virus: A mouse-adapted strain of DENV (e.g., DENV-2 S221 strain).
-
Procedure:
-
Infect AG129 mice with a lethal or sub-lethal dose of DENV via intraperitoneal or intravenous injection.
-
Administer CM-10-18 orally or via another appropriate route at various doses and schedules (e.g., once or twice daily for a specified number of days). A vehicle control group should be included.
-
Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, morbidity) and survival.
-
At specific time points post-infection (e.g., day 3 for peak viremia), collect blood samples for viremia measurement via plaque assay or RT-qPCR.
-
At the end of the study, or upon euthanasia, tissues can be harvested for viral load determination and histopathological analysis.
-
Analyze the data to determine the effect of CM-10-18 on survival, clinical scores, and viral load.
-
Conclusion and Future Directions
CM-10-18 represents a promising host-directed antiviral compound with demonstrated in vitro and in vivo activity against Dengue virus. Its mechanism of action, the inhibition of ER α-glucosidases, offers the potential for broad-spectrum activity against other enveloped viruses and a higher barrier to the development of viral resistance. The data summarized in this guide highlight its potential as a therapeutic candidate.
Further research should focus on:
-
Obtaining more detailed pharmacokinetic and pharmacodynamic data.
-
Evaluating the efficacy of CM-10-18 against all four serotypes of Dengue virus and other clinically relevant enveloped viruses.
-
Conducting formal toxicology and safety pharmacology studies to support potential clinical development.
-
Optimizing combination therapies, such as with direct-acting antivirals like ribavirin, to enhance efficacy and reduce the potential for resistance.
The continued investigation of CM-10-18 and its derivatives is warranted to fully explore their therapeutic potential in the fight against viral diseases.
References
Technical Guide: Inhibition of the Influenza A M2 Proton Channel
Audience: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive guide on the principles and methodologies for the discovery and characterization of Influenza A M2 proton channel inhibitors, exemplified by established compounds and assays. This document serves as a foundational reference for the evaluation of novel therapeutic candidates such as IHVR-11029.
Introduction: The M2 Proton Channel as a Therapeutic Target
The Influenza A virus remains a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. A key target in this endeavor is the Matrix-2 (M2) protein, a proton-selective ion channel embedded in the viral envelope. The M2 channel is a homotetramer, with each 97-amino acid monomer contributing to a transmembrane pore.
The M2 channel plays two critical roles in the viral replication cycle:
-
Viral Uncoating: Upon endocytosis of the virion into a host cell, the endosome becomes acidified. The M2 channel, activated by the low pH environment, facilitates the influx of protons from the endosome into the viral core.[1][2] This acidification process is crucial for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), allowing the viral genome to be released into the cytoplasm for replication.[1][2]
-
Virus Maturation: During the assembly of new virions, the M2 protein equilibrates the pH across the trans-Golgi network membrane, preventing the premature conformational changes of the hemagglutinin (HA) protein in the acidic environment of this compartment.[1]
Given its essential functions, the inhibition of the M2 proton channel is a validated strategy for preventing influenza A virus replication. The first-generation M2 inhibitors, amantadine and rimantadine, were effective antivirals. However, their clinical utility has been severely compromised by the widespread emergence of resistant viral strains, primarily through mutations in the transmembrane domain of the M2 protein. This has fueled the search for new M2 inhibitors with novel chemical scaffolds and activity against these resistant variants.
Mechanism of M2 Proton Channel Inhibition
The M2 channel's proton conductance is mediated by a tetrad of histidine residues (His37) within the transmembrane pore, which act as a pH-sensitive gate. At low pH, these histidines become protonated, leading to a conformational change that allows protons to pass through the channel.
Adamantane-based drugs like amantadine and rimantadine function by physically occluding the M2 channel pore. They bind to a site within the channel lumen, stabilizing the closed state of the channel and preventing the proton influx required for viral uncoating.
Widespread resistance to these drugs is primarily caused by single amino acid substitutions in the pore-lining region of the M2 transmembrane domain. The most common resistance mutation is S31N (serine to asparagine at position 31), with V27A (valine to alanine at position 27) and L26F (leucine to phenylalanine at position 26) also occurring. These mutations are thought to alter the size and conformation of the drug-binding pocket, thereby reducing the binding affinity of adamantane inhibitors.
Quantitative Data on M2 Inhibitors
The efficacy of M2 inhibitors is quantified by their 50% inhibitory concentration (IC50) in biophysical assays and their 50% effective concentration (EC50) in cell-based antiviral assays. The tables below summarize representative data for amantadine and rimantadine against wild-type (WT) and resistant influenza A strains.
Table 1: IC50 Values from Electrophysiological Assays
| Compound | M2 Target | IC50 (μM) | Reference |
|---|---|---|---|
| Amantadine | WT A/M2 | 16.0 ± 1.1 | |
| Amantadine | S31N Mutant | 199.9 ± 1.1 | |
| Rimantadine | WT M2 | 0.046 | |
| (R)-Rimantadine | WT M2 | 0.041 |
| (S)-Rimantadine | WT M2 | 0.039 | |
Table 2: EC50 Values from Antiviral Plaque Reduction Assays | Compound | Virus Strain | Relevant M2 Genotype | EC50 (nM) | Reference | | :--- | :--- | :--- | :--- | | (R)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | WT | 19.62 | | | (S)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | WT | 24.44 | | | Amantadine | A/Udorn/72 (H3N2) | WT | < 100 | | | Rimantadine | A/Udorn/72 (H3N2) | WT | < 100 | | | Rimantadine | A/H1N1/California/07/2009 | S31N | 106,000 | | | Rimantadine | A/H1N1/PR/8/1934 | S31N+A30T | 3,300 | |
Experimental Protocols
A multi-assay approach is essential for the discovery and characterization of novel M2 inhibitors. This typically involves high-throughput screening to identify initial hits, followed by more detailed biophysical and virological assays to confirm the mechanism of action and antiviral potency.
High-Throughput Screening: Yeast Growth Restoration Assay
This assay provides a robust and sensitive method for screening large chemical libraries to identify new M2 inhibitors.
-
Principle: The expression of the viral M2 proton channel in the yeast Saccharomyces cerevisiae is toxic and inhibits yeast growth. A compound that blocks the M2 channel activity will alleviate this toxicity and restore yeast growth.
-
Methodology:
-
Yeast Strain Preparation: A yeast strain is transformed with a plasmid containing the M2 gene (either WT or a resistant mutant) under the control of an inducible promoter (e.g., galactose-inducible GAL1 promoter). A control strain contains an empty plasmid.
-
Assay Setup: Yeast cells are cultured in a medium that does not induce M2 expression (e.g., containing glucose).
-
Induction and Treatment: The cells are then transferred to a 96- or 384-well plate format in a medium containing galactose to induce M2 expression. Test compounds are added to the wells at various concentrations.
-
Incubation: Plates are incubated for a defined period (e.g., 40 hours) to allow for yeast growth.
-
Growth Measurement: Yeast growth is quantified by measuring the optical density (OD) at 600 nm.
-
Data Analysis: The percentage of growth restoration is calculated relative to control wells (no M2 expression and M2 expression with no compound). Compounds that show significant growth restoration are considered hits.
-
Biophysical Characterization: Two-Electrode Voltage Clamp (TEVC)
TEVC is an electrophysiological technique used to directly measure the ion channel activity of M2 expressed in Xenopus laevis oocytes. It allows for the detailed characterization of inhibitor potency (IC50) and binding kinetics.
-
Principle: The membrane potential of a Xenopus oocyte expressing the M2 channel is clamped at a specific voltage. The current generated by the flow of protons through the M2 channels is measured. An inhibitor will reduce or block this current.
-
Methodology:
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the M2 protein. They are then incubated for 2-3 days to allow for protein expression.
-
Electrode Impalement: The oocyte is placed in a recording chamber and impaled with two microelectrodes—one to measure the membrane voltage and one to inject current.
-
Channel Activation: The external solution is changed to one with a low pH (e.g., pH 5.5) to activate the M2 proton channels.
-
Current Recording: The current flowing across the oocyte membrane is recorded at a fixed holding potential.
-
Inhibitor Application: The test compound is added to the external solution, and the change in current is measured.
-
Data Analysis: The percentage of current inhibition is calculated for various compound concentrations to generate a dose-response curve and determine the IC50 value.
-
Antiviral Efficacy: Plaque Reduction Assay
This is the gold standard assay for determining the antiviral activity of a compound in a cellular context. It measures the ability of a compound to inhibit the replication of infectious virus.
-
Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to cell death, creating clear zones or "plaques" in the cell layer. The number of plaques is proportional to the amount of infectious virus. An effective antiviral will reduce the number or size of these plaques.
-
Methodology:
-
Cell Seeding: MDCK cells are seeded in multi-well plates and grown to form a confluent monolayer.
-
Virus Preparation: A known titer of influenza virus is serially diluted.
-
Infection: The cell monolayers are washed and then infected with the virus dilutions in the presence of varying concentrations of the test compound.
-
Overlay: After a 1-hour incubation to allow for viral entry, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the test compound. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: The plates are incubated for 2-3 days to allow plaques to form.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet or by immunostaining for a viral protein). The stain is taken up only by living cells, making the plaques visible as clear areas.
-
Data Analysis: Plaques are counted for each compound concentration. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control.
-
Visualization of Influenza A Viral Entry
The diagram below illustrates the initial stages of influenza A virus infection, highlighting the critical role of the M2 proton channel in the uncoating process.
Conclusion
The influenza A M2 proton channel remains a compelling target for antiviral drug development, despite the challenges posed by resistance to first-generation inhibitors. The discovery of novel M2 inhibitors, such as the prospective this compound, requires a systematic approach utilizing a combination of high-throughput screening, detailed biophysical characterization, and robust virological efficacy assays. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers to identify and characterize the next generation of M2 inhibitors that can effectively combat both drug-sensitive and resistant influenza A strains.
References
The Impact of IHVR-11029 on Viral Glycoprotein Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IHVR-11029 is a novel iminosugar derivative that has demonstrated broad-spectrum antiviral activity against a range of enveloped viruses. Its primary mechanism of action lies in the inhibition of host cellular endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins that are dependent on the calnexin-calreticulin chaperone system. By preventing the trimming of glucose residues from N-linked glycans on nascent viral glycoproteins, this compound induces misfolding, leading to their retention in the ER, subsequent degradation, and a significant reduction in the production of infectious virions. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Introduction
Enveloped viruses, a diverse group including many significant human pathogens, rely on glycoproteins embedded in their lipid envelope to mediate entry into host cells. The correct folding and maturation of these glycoproteins are therefore essential for viral infectivity. This process predominantly occurs within the host cell's endoplasmic reticulum (ER) and is facilitated by a suite of cellular chaperones and enzymes.
A key quality control mechanism in the ER is the calnexin-calreticulin cycle, which recognizes monoglucosylated N-linked glycans on glycoproteins. The initial trimming of three terminal glucose residues from the N-glycan precursor is catalyzed by α-glucosidase I and α-glucosidase II. This compound, an iminosugar, acts as a competitive inhibitor of these enzymes, thereby disrupting this crucial step in glycoprotein maturation. This guide explores the multifaceted effects of this compound on viral glycoprotein folding and its potential as a broad-spectrum antiviral agent.
Mechanism of Action
The antiviral activity of this compound is rooted in its ability to competitively inhibit ER α-glucosidases I and II. This inhibition sets off a cascade of events that ultimately compromises the integrity and functionality of viral envelope glycoproteins.
Inhibition of ER α-Glucosidases and Disruption of the Calnexin Cycle
Nascent viral glycoproteins entering the ER bear N-linked glycans with a Glc3Man9GlcNAc2 precursor. For proper folding, this precursor must be trimmed by α-glucosidase I and II to a monoglucosylated state (Glc1Man9GlcNAc2). This monoglucosylated glycan is then recognized by the lectin-like chaperones calnexin (CNX) and calreticulin (CRT), which assist in the glycoprotein's folding.
This compound mimics the glucose substrate of these enzymes, binding to their active sites and preventing the removal of the terminal glucose residues. This results in the accumulation of hyperglucosylated (Glc2-3Man9GlcNAc2) glycoproteins that cannot enter the calnexin-calreticulin folding cycle. The consequence is the misfolding of these essential viral proteins. Misfolded glycoproteins are often retained in the ER and targeted for ER-associated degradation (ERAD).
Impact on Viral Assembly and Egress
The accumulation of misfolded viral glycoproteins in the ER has a direct impact on the later stages of the viral life cycle. The lack of properly folded envelope proteins prevents their transport to the site of viral budding, such as the Golgi apparatus or the plasma membrane. This severely curtails the assembly of new virions and their subsequent release from the host cell.
Alteration of Host Cell Receptor Glycosylation
Interestingly, the inhibitory action of this compound is not limited to viral glycoproteins. Host cell surface receptors that are themselves glycoproteins are also subject to the same ER processing machinery. For viruses like SARS-CoV and HCoV-NL63, which use the angiotensin-converting enzyme 2 (ACE2) receptor for entry, treatment with iminosugars, including this compound, can alter the N-linked glycan structure of ACE2. This alteration can impair the interaction between the viral spike protein and ACE2, thereby inhibiting viral entry.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and related compounds.
Table 1: In Vitro α-Glucosidase I Inhibition
| Compound | IC₅₀ (µM) |
| This compound | 0.09 |
| CM-10-18 (parent compound) | 0.54 ± 0.12 |
Table 2: In Vivo Efficacy in a Lethal Marburg Virus Mouse Model
| Treatment Group (Dose) | Survival Rate |
| This compound (32 mg/kg) | 50% |
| Vehicle Control | 0% |
Experimental Protocols
In Vitro α-Glucosidase I Inhibition Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against α-glucosidase I.
Materials:
-
α-Glucosidase I from yeast (Sigma-Aldrich)
-
4-Methylumbelliferyl α-D-glucopyranoside (4-MUG), substrate
-
This compound or other test compounds
-
Sodium phosphate buffer (pH 7.0)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in sodium phosphate buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase I solution to each well.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the 4-MUG substrate solution to each well.
-
Immediately measure the fluorescence (excitation at 360 nm, emission at 440 nm) at time zero and then at regular intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Efficacy in a Lethal Marburg Virus Mouse Model
This protocol provides a general framework for assessing the in vivo antiviral efficacy of this compound.
Animal Model:
-
BALB/c mice, 6-8 weeks old.
Virus:
-
Mouse-adapted Marburg virus.
Procedure:
-
Acclimate mice for a minimum of 7 days before the start of the experiment.
-
Randomly assign mice to treatment and control groups.
-
Initiate treatment with this compound (e.g., 32 mg/kg) or a vehicle control via a clinically relevant route (e.g., intraperitoneal or oral gavage) one day prior to viral challenge.
-
Continue treatment at specified intervals (e.g., once or twice daily) for a predetermined duration (e.g., 10 days).
-
On day 0, challenge all mice with a lethal dose of mouse-adapted Marburg virus via intraperitoneal injection.
-
Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a period of 21-28 days.
-
Record daily weights and survival data.
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests to determine statistical significance.
Conclusion and Future Directions
This compound represents a promising host-targeted antiviral strategy with broad-spectrum potential. Its mechanism of action, centered on the inhibition of ER α-glucosidases, effectively disrupts the folding of essential viral glycoproteins, thereby inhibiting viral replication. The available data demonstrates potent in vitro enzyme inhibition and significant in vivo efficacy against a highly pathogenic hemorrhagic fever virus.
Future research should focus on several key areas:
-
Quantitative Glycoproteomics: Detailed analysis of the specific changes in the glycan structures of various viral glycoproteins and host cell receptors upon treatment with this compound.
-
Expanded In Vivo Studies: Evaluation of the efficacy of this compound against a wider range of enveloped viruses in relevant animal models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Comprehensive characterization of the absorption, distribution, metabolism, and excretion of this compound to optimize dosing regimens.
-
Resistance Studies: Investigation of the potential for viruses to develop resistance to this host-targeted antiviral approach.
By addressing these areas, the full therapeutic potential of this compound as a broad-spectrum antiviral agent can be more thoroughly elucidated, paving the way for its potential clinical development.
The Discovery and Synthesis of IHVR-11029: A Novel Triple Reuptake Inhibitor for Major Depressive Disorder
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and current antidepressant therapies, primarily selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), have limitations in efficacy and onset of action for a substantial patient population. This has spurred the exploration of novel therapeutic agents with broader mechanisms of action. One promising strategy is the development of triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The inclusion of dopamine reuptake inhibition is hypothesized to address symptoms such as anhedonia, which are often refractory to existing treatments. This whitepaper details the discovery, synthesis, and preclinical evaluation of IHVR-11029, a potent 4-heteroaryl 1,2,3,4-tetrahydroisoquinoline derivative identified as a promising TRI candidate.
Discovery of this compound
The development of this compound, also referred to as compound 10i and AMR-2 in scientific literature, emerged from a focused drug discovery program aimed at identifying novel scaffolds for triple reuptake inhibition. The core structure, a 4-heteroaryl 1,2,3,4-tetrahydroisoquinoline, was selected for its favorable pharmacological properties and synthetic tractability. Structure-activity relationship (SAR) studies were systematically conducted to optimize the potency and selectivity of this class of compounds for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These investigations revealed that the nature of the heteroaryl substituent at the 4-position and substitutions on the tetrahydroisoquinoline core were critical for achieving a balanced and potent triple inhibition profile. This compound was identified as a lead candidate due to its high affinity for all three monoamine transporters.
Mechanism of Action: Triple Reuptake Inhibition
This compound functions by binding to SERT, NET, and DAT, thereby blocking the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, enhancing neurotransmission. The simultaneous modulation of these three key neurotransmitter systems is believed to offer a broader spectrum of antidepressant activity compared to single or dual-acting agents.
Synthesis of this compound
The synthesis of this compound and its analogs is achieved through a multi-step process. A general synthetic route for 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinolines with substitution at the 7-position is outlined below. The process involves the alkylation of a substituted benzylamine with a bromoacetophenone, followed by reduction and a Friedel-Crafts cyclization to form the core tetrahydroisoquinoline structure.
Quantitative Data Summary
The biological activity of this compound was characterized through a series of in vitro and in vivo studies. The data presented below summarizes its binding affinities for the monoamine transporters and its efficacy in established animal models of depression.
Table 1: In Vitro Transporter Binding Affinities of this compound
| Transporter | IC50 (nM) |
| SERT | 0.8 |
| NET | 3.2 |
| DAT | 12.4 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Minimum Effective Dose (mg/kg, p.o.) |
| Rat Forced Swim Test | Rat | 1 |
| Mouse Tail Suspension Test | Mouse | 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
General Synthetic Procedure for 4-Bicyclic Heteroaryl 1,2,3,4-Tetrahydroisoquinolines
The general synthetic route for the majority of the 4-bicyclic heteroaryl 1,2,3,4-THIQs with substitution on the 7-position is as follows: Alkylation of benzylamines with bromoacetophenones yielded the desired ketones. Reduction of the ketone with sodium borohydride (NaBH4) followed by a Friedel-Crafts cyclization using methanesulfonic acid gave 4-aryl THIQs as the major regioisomer.
In Vitro Transporter Binding Assays
Inhibition of [³H]citalopram, [³H]nisoxetine, and [³H]WIN 35,428 binding to human SERT, NET, and DAT, respectively, was determined using membranes prepared from HEK293 cells stably expressing the respective transporters. Assays were conducted in 96-well plates in a final volume of 200 µL. Membranes were incubated with a range of concentrations of this compound and the respective radioligand in assay buffer. Non-specific binding was determined in the presence of a high concentration of a known inhibitor. After incubation, the membranes were harvested by rapid filtration and the radioactivity was quantified by liquid scintillation counting. IC50 values were calculated by non-linear regression analysis.
Rat Forced Swim Test
Male Sprague-Dawley rats were administered this compound or vehicle orally. One hour after dosing, rats were individually placed in a cylinder filled with water (25 °C) for a 15-minute pre-swim session. Twenty-four hours later, they were placed back in the water for a 5-minute test session. The duration of immobility during the test session was recorded. A significant reduction in immobility time compared to the vehicle group was considered an antidepressant-like effect.
Mouse Tail Suspension Test
Male CD-1 mice were administered this compound or vehicle orally. Sixty minutes after dosing, the mice were suspended by their tails from a horizontal bar using adhesive tape. The duration of immobility was recorded for a 6-minute period. A significant decrease in the duration of immobility was indicative of an antidepressant-like effect.
Drug Discovery and Development Logic
The progression of this compound from a conceptual molecule to a preclinical candidate followed a logical and systematic pathway common in modern drug discovery.
This compound is a novel and potent triple reuptake inhibitor with a promising preclinical profile. Its high affinity for SERT, NET, and DAT, coupled with its efficacy in well-established animal models of depression, suggests that it has the potential to be a valuable new therapeutic option for individuals with Major Depressive Disorder. Further preclinical and clinical development will be necessary to fully elucidate its therapeutic potential and safety profile in humans. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this important area of medicinal chemistry.
Methodological & Application
Application Notes and Protocols for IHVR-11029 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-11029 is an experimental small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates a wide range of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound is a potent and selective inhibitor of the p110α subunit of PI3K, exhibiting promising anti-tumor activity in preclinical studies.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using a human tumor xenograft mouse model. The following sections describe the necessary procedures for animal handling, tumor model establishment, compound administration, and endpoint analysis to assess the anti-tumor effects of this compound.
Experimental Protocols
1. Animal Model: Human Tumor Xenograft in Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with a known PI3K pathway mutation.
-
Materials:
-
Human cancer cell line (e.g., MCF-7, A549) cultured in appropriate medium.
-
Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS, syringes, and needles.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Harvest cultured cancer cells and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Mix the cell suspension 1:1 with Matrigel® on ice.
-
Subcutaneously inject 0.2 mL of the cell/Matrigel® mixture into the right flank of each mouse.
-
Monitor mice for tumor growth. Tumors should be palpable within 7-14 days.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
2. Compound Preparation and Administration
-
Materials:
-
This compound powder.
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Oral gavage needles.
-
-
Procedure:
-
Prepare a stock solution of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
The volume of administration should be based on the body weight of each mouse (e.g., 10 mL/kg).
-
3. Efficacy Evaluation
-
Procedure:
-
Measure tumor dimensions (length and width) with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of each mouse twice weekly as an indicator of toxicity.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and collect tissue samples for further analysis (e.g., pharmacodynamics).
-
4. Pharmacodynamic (PD) Biomarker Analysis
-
Procedure:
-
A separate cohort of tumor-bearing mice can be used for PD analysis.
-
Administer a single dose of this compound or vehicle.
-
At various time points post-dose (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor tissue.
-
Analyze the tumor lysates by Western blot for the levels of phosphorylated Akt (p-Akt) and other downstream effectors of the PI3K pathway to confirm target engagement.
-
Data Presentation
Table 1: Antitumor Efficacy of this compound in Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | 0 | 1500 ± 250 | - | 1.5 ± 0.3 |
| This compound | 25 | 750 ± 150 | 50 | 0.8 ± 0.2 |
| This compound | 50 | 300 ± 100 | 80 | 0.3 ± 0.1 |
Table 2: Body Weight Changes During Treatment
| Treatment Group | Dose (mg/kg, QD) | Mean Body Weight Change (%) from Day 0 |
| Vehicle Control | 0 | +5% |
| This compound | 25 | +4% |
| This compound | 50 | -2% |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hr) | p-Akt/Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 0 | 2 | 1.00 |
| This compound | 50 | 2 | 0.25 |
| This compound | 50 | 6 | 0.40 |
| This compound | 50 | 24 | 0.85 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
Application Notes and Protocols for the Evaluation of Novel Antiviral Candidates Against EBOV and MARV Infection
Introduction
Ebola virus (EBOV) and Marburg virus (MARV), members of the Filoviridae family, are causative agents of severe and often fatal hemorrhagic fevers in humans and nonhuman primates. The high mortality rates associated with these viruses, ranging from 23% to 90%, underscore the urgent need for effective antiviral therapeutics.[1] Currently, there are no universally approved vaccines or treatments for Marburg virus disease (MVD), and treatment options for Ebola virus disease (EVD) are limited.[1][2][3] The development of novel antiviral agents is a global health priority.
This document provides a generalized framework and detailed protocols for the initial screening and characterization of novel antiviral candidates, such as the hypothetical compound IHVR-11029, against EBOV and MARV. The methodologies described herein are based on established practices for antiviral drug discovery and are intended for use by researchers, scientists, and drug development professionals in a biosafety level 4 (BSL-4) containment environment.
I. Data Presentation: In Vitro and In Vivo Efficacy of Antiviral Compounds
The following tables summarize representative quantitative data for antiviral compounds against EBOV and MARV, providing a benchmark for evaluating novel candidates.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Selected Compounds against EBOV
| Compound | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Toremifene | Vero | Infectious EBOV | 0.162 | >25 | >154 | [4] |
| Clomiphene | Vero | Infectious EBOV | 2.42 | >25 | >10.3 | |
| Sertindole | HEK293T | EBOV trVLP | - | 13.7 | - | |
| Raloxifene | HEK293T | EBOV trVLP | - | 23.4 | - | |
| Ibutamoren | HEK293T | EBOV trVLP | - | 76.7 | - | |
| BGB324 | - | Live EBOV | - | - | - | |
| NCK-8 | - | Live EBOV | - | - | - |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; trVLP: transcription and replication-competent virus-like particle.
Table 2: In Vivo Efficacy of Antiviral Compounds in Animal Models of Filovirus Infection
| Compound/Treatment | Animal Model | Virus | Dosing Regimen | Survival Rate (%) | Reference |
| NP-718m (siRNA) | Guinea Pig | MARV-Angola | - | 100% (5/5) | |
| NP-143m (siRNA) | Guinea Pig | MARV-Angola | - | 60% (3/5) | |
| MARV NP cocktail (siRNA) | Guinea Pig | MARV-Angola | - | 75% (3/4) | |
| Berbamine hydrochloride | BALB/c Mice | Mouse-adapted EBOV | 1 day pre-infection | 100% | |
| Berbamine hydrochloride | BALB/c Mice | Mouse-adapted EBOV | 1 day post-infection | 83% | |
| BGB324 | Guinea Pig | EBOV | - | Some effect | |
| NCK-8 | Guinea Pig | EBOV | - | Some effect | |
| Equine anti-Ebola F(ab')2 | BALB/c Mice | EBOV | 3 or 5 daily injections | 100% | |
| Rintatolimod | Balb/c Mice | EBOV-Zaire | 6 mg/kg | 100% |
II. Experimental Protocols
The following protocols provide detailed methodologies for the in vitro and in vivo evaluation of candidate antiviral compounds against EBOV and MARV. All work with live filoviruses must be conducted in a BSL-4 laboratory.
A. In Vitro Antiviral Activity Assays
1. High-Throughput Screening (HTS) using a Transcription and Replication-Competent Virus-Like Particle (trVLP) System
This assay allows for the screening of compound libraries in a BSL-2 environment.
-
Principle: The EBOV trVLP system mimics the entire viral life cycle. A reporter gene, such as Renilla luciferase (RLuc), is incorporated into the minigenome to quantify viral replication. A second reporter, Firefly luciferase (FLuc), can be used to assess cell viability in parallel.
-
Protocol:
-
Seed HEK293T cells in 96-well plates.
-
Transfect cells with plasmids encoding the EBOV minigenome (with RLuc reporter) and viral proteins necessary for replication (NP, VP35, VP30, L).
-
Add the candidate compound (e.g., this compound) at various concentrations. A vehicle control (e.g., 0.02% DMSO) should be included.
-
Incubate for a defined period (e.g., 72 hours).
-
Lyse the cells and measure RLuc and FLuc activity using a dual-luciferase reporter assay system.
-
Calculate the percent inhibition of trVLP replication and cell viability relative to controls.
-
2. Plaque Reduction Neutralization Test (PRNT) with Live Virus
This is the gold standard for quantifying the inhibition of viral replication.
-
Principle: This assay measures the ability of a compound to reduce the number of infectious virus particles, observed as plaques (zones of cell death) in a cell monolayer.
-
Protocol:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the candidate compound.
-
In a separate plate, mix the compound dilutions with a known amount of EBOV or MARV (e.g., 100 plaque-forming units).
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Remove the culture medium from the Vero E6 cells and inoculate with the virus-compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose to restrict virus spread to adjacent cells.
-
Incubate for 7-10 days.
-
Fix the cells with 10% formalin and stain with crystal violet to visualize plaques.
-
Count the number of plaques and calculate the 50% plaque reduction concentration (PRNT50).
-
B. Cytotoxicity Assay
-
Principle: To determine if the antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells. The MTT assay is a common method.
-
Protocol:
-
Seed Vero E6 or HEK293T cells in a 96-well plate.
-
Add serial dilutions of the candidate compound to the cells.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50).
-
C. In Vivo Efficacy Studies
Animal models are crucial for evaluating the therapeutic potential of a candidate compound.
-
Principle: To assess the ability of the compound to protect animals from lethal EBOV or MARV infection.
-
Animal Models:
-
Guinea Pigs: Lethal models of MARV and EBOV infection are established in outbred Hartley guinea pigs.
-
Mice: Mouse-adapted EBOV strains can be used in BALB/c mice. STAT1 knockout mice are also susceptible to wild-type EBOV.
-
Non-human Primates (NHPs): Cynomolgus macaques are considered the gold standard model for filovirus infection as the disease progression closely mimics human infection.
-
-
Protocol:
-
Acclimatize animals for at least one week prior to the study.
-
Challenge animals with a lethal dose of EBOV or MARV (e.g., 1000 PFU of MARV Angola in cynomolgus macaques).
-
Administer the candidate compound at various doses and schedules (pre- or post-exposure).
-
Monitor animals daily for clinical signs of disease (e.g., weight loss, fever, changes in behavior).
-
Collect blood samples at specified time points to measure viremia, hematology, and clinical chemistry parameters.
-
Record survival data.
-
All animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
III. Mandatory Visualizations
A. Filovirus Entry and Replication Pathway
Caption: Generalized Filovirus Entry and Replication Pathway
B. Experimental Workflow for Antiviral Compound Screening
Caption: Experimental Workflow for Antiviral Compound Screening
References
- 1. Protection Against Lethal Marburg Virus Infection Mediated by Lipid Encapsulated Small Interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel antiviral approaches for Marburg: a promising therapeutics in the pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel antiviral approaches for Marburg: a promising therapeutics in the pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
Application Notes and Protocols for IHVR-11029 in the Study of SARS-CoV and HCoV-NL63 Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-11029 is a small molecule inhibitor of Endoplasmic Reticulum (ER) α-glucosidases, enzymes crucial for the proper folding of glycoproteins.[1][2] Enveloped viruses, including coronaviruses, rely on the host cell's ER quality control machinery for the correct processing of their surface glycoproteins, which are essential for viral entry into host cells.[3][4][5] Inhibition of ER α-glucosidases can lead to misfolded viral envelope proteins, thereby reducing viral infectivity and production. This mechanism of action makes compounds like this compound valuable tools for studying the entry mechanisms of viruses such as Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Human Coronavirus NL63 (HCoV-NL63), both of which utilize the angiotensin-converting enzyme 2 (ACE2) receptor for cellular entry.
The inhibition of ER glucosidases has been shown to impair the entry of SARS-CoV and HCoV-NL63 spike protein-mediated viral particles. This is attributed to alterations in the N-linked glycan structure of the ACE2 receptor, which can disrupt the membrane fusion step of viral entry. Therefore, this compound can be employed as a probe to investigate the role of glycosylation in the entry process of these coronaviruses.
Quantitative Data
The following table summarizes the known in vitro efficacy of this compound against ER α-glucosidases and various viruses. While specific data for SARS-CoV and HCoV-NL63 is not publicly available for this compound, the data presented provides a baseline for its activity as an ER α-glucosidase inhibitor.
| Target | EC50 / IC50 | Virus Family | Reference |
| ER α-glucosidases | 0.09 µM (EC50) | - | |
| Bovine Viral Diarrhea Virus (BVDV) | 1.3 µM (EC50) | Flaviviridae | |
| Tacaribe Virus (TARV) | 3.3 µM (EC50) | Arenaviridae | |
| Dengue Virus (DENV) | 0.75 µM (EC50) | Flaviviridae |
Experimental Protocols
Protocol 1: Pseudovirus Entry Assay for SARS-CoV and HCoV-NL63
This protocol describes the use of a pseudovirus system to quantify the inhibitory effect of this compound on viral entry. Pseudoviruses are non-replicating viral particles that express a specific viral envelope protein (e.g., SARS-CoV or HCoV-NL63 Spike) and contain a reporter gene (e.g., luciferase or GFP).
Materials:
-
HEK293T cells
-
HEK293T-ACE2 cells (stably expressing human ACE2)
-
Plasmids: packaging plasmid (e.g., psPAX2), reporter plasmid (e.g., pLenti-Luciferase), and expression plasmid for SARS-CoV Spike or HCoV-NL63 Spike
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the packaging plasmid, reporter plasmid, and the respective Spike protein expression plasmid using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
-
-
Entry Inhibition Assay:
-
Seed HEK293T-ACE2 cells in a 96-well plate.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-incubate the pseudovirus preparation with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the media from the HEK293T-ACE2 cells and add the pseudovirus-inhibitor mixture.
-
Incubate for 48-72 hours at 37°C.
-
-
Quantification of Entry:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to the untreated control.
-
Determine the EC50 value of this compound.
-
Protocol 2: Cytotoxicity Assay
It is essential to determine the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
HEK293T-ACE2 cells
-
DMEM with 10% FBS
-
This compound
-
Cell viability reagent (e.g., MTS or CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed HEK293T-ACE2 cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the entry inhibition assay (48-72 hours).
-
Add the cell viability reagent to the wells.
-
Incubate as per the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50).
Visualizations
Caption: Workflow for Pseudovirus Entry Inhibition Assay.
Caption: Mechanism of this compound Inhibition of Viral Entry.
Caption: Rationale for using this compound in Coronavirus Research.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Potent Iminosugar Inhibitors of Endoplasmic Reticulum α-Glucosidase I with Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Small molecule inhibitors of ER α-glucosidases are active against multiple hemorrhagic fever viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: IHVR-11029 in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-11029 is a small molecule inhibitor of the host cellular endoplasmic reticulum (ER) α-glucosidases I and II.[1] These enzymes are critical for the proper folding of viral envelope glycoproteins through the calnexin-mediated folding pathway. Inhibition of ER α-glucosidases leads to misfolding and subsequent degradation of these viral glycoproteins, resulting in a reduction of virion secretion and infectivity. This mechanism of action makes this compound a promising broad-spectrum antiviral candidate against a range of enveloped viruses, particularly those responsible for hemorrhagic fevers. The plaque reduction assay is a standard method to quantify the in vitro efficacy of antiviral compounds like this compound by measuring the reduction in viral plaque formation in the presence of the inhibitor.
Mechanism of Action: Inhibition of Viral Glycoprotein Processing
This compound targets host cell ER α-glucosidases, which are essential for the maturation of N-linked glycans on nascent viral glycoproteins.[1][2] By inhibiting these enzymes, this compound disrupts the normal processing of these glycoproteins, leading to misfolded proteins that are retained in the ER and ultimately degraded. This prevents the assembly and release of new, infectious viral particles.
Figure 1: Signaling pathway of this compound action.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against several enveloped viruses using plaque reduction or similar yield reduction assays. The half-maximal effective concentration (EC50) values are summarized below.
| Virus Family | Virus | EC50 (µM) |
| Flaviviridae | Dengue virus (DENV) | 0.75 |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | 1.3 |
| Arenaviridae | Tacaribe virus (TARV) | 3.3 |
| Table 1: In Vitro Antiviral Activity of this compound |
Experimental Protocol: Plaque Reduction Assay for this compound
This protocol provides a general framework for evaluating the antiviral activity of this compound against susceptible enveloped viruses, such as Dengue virus, using a plaque reduction assay. This protocol should be adapted based on the specific virus and cell line being used.
Materials
-
Cells: A susceptible cell line for the virus of interest (e.g., Vero cells for Dengue virus).
-
Virus: A plaque-forming strain of the target virus.
-
Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Media:
-
Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
Infection Medium (e.g., DMEM with 2% Fetal Bovine Serum).
-
Overlay Medium (e.g., Infection Medium containing 1% methylcellulose or agarose).
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol).
-
Formalin (10% in PBS) for fixation.
-
-
Equipment:
-
6-well or 12-well cell culture plates.
-
Biosafety cabinet.
-
CO2 incubator (37°C, 5% CO2).
-
Microscope.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for the plaque reduction assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Trypsinize and count the host cells.
-
Seed the cells into 6-well or 12-well plates at a density that will result in a confluent monolayer the following day.
-
Incubate the plates at 37°C with 5% CO2.
-
-
Compound and Virus Preparation:
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium. The concentration range should bracket the expected EC50 value.
-
Prepare a dilution of the virus stock in infection medium that will produce approximately 50-100 plaques per well.
-
-
Infection:
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Inoculate the cells with the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption. Rock the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Treatment and Overlay:
-
After the adsorption period, aspirate the virus inoculum.
-
Gently add 2 mL of the overlay medium containing the different concentrations of this compound to the respective wells.
-
Include a "virus control" (no compound) and a "cell control" (no virus, no compound) in parallel.
-
Allow the overlay to solidify at room temperature if using agarose.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cell monolayers with 10% formalin for at least 30 minutes at room temperature.
-
Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Plot the percentage of plaque reduction against the log of the compound concentration.
-
Determine the EC50 value by non-linear regression analysis.
-
Conclusion
The plaque reduction assay is a robust method for determining the in vitro antiviral efficacy of this compound. As a host-targeting agent, this compound presents a high barrier to the development of viral resistance. The provided protocol and data serve as a valuable resource for researchers investigating the therapeutic potential of this and other ER α-glucosidase inhibitors against a wide range of enveloped viruses.
References
Application Notes and Protocols: Determination of IHVR-11029 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
IHVR-11029 is a novel investigational antiviral agent with potential therapeutic applications against a range of viral pathogens. A critical step in the preclinical evaluation of any new antiviral compound is the determination of its dose-response curve. This analysis establishes the relationship between the concentration of the drug and its inhibitory effect on viral replication. Key parameters derived from this curve, such as the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50), are fundamental for assessing the compound's potency and therapeutic window. The ratio of CC50 to EC50 provides the selectivity index (SI), a crucial measure of the drug's specificity for viral targets over host cells.[1][2]
This document provides detailed protocols for determining the in vitro dose-response curve of this compound, including methods for assessing antiviral activity and cytotoxicity in a cell-based assay format.
Hypothetical Signaling Pathway for this compound Action
The proposed mechanism of action for this compound involves the inhibition of a viral-dependent kinase, which is crucial for the phosphorylation of a viral protein required for replication. This inhibition is believed to disrupt the viral replication cycle, leading to a reduction in viral progeny.
References
Application Notes and Protocols for Measuring IC50 and EC50 of IHVR-11029
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) of IHVR-11029, a novel investigational inhibitor of the influenza virus polymerase complex. The following protocols are intended for researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting the highly conserved influenza virus RNA-dependent RNA polymerase (RdRp) complex. This complex, a heterotrimer consisting of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is essential for the transcription and replication of the viral RNA genome.[1][2] By inhibiting the polymerase, this compound is expected to block viral replication, making it a promising candidate for a broad-spectrum anti-influenza therapeutic.[1][3]
The IC50 value represents the concentration of this compound required to inhibit 50% of the viral polymerase activity in a biochemical or cell-based assay.[4] The EC50 value is the concentration required to reduce viral replication by 50% in a cell-based infection model. Concurrently, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to host cells. The ratio of CC50 to EC50 provides the selectivity index (SI), a critical measure of the compound's therapeutic window.
Data Presentation
All quantitative data for this compound should be summarized in a table for clear comparison.
| Parameter | Value (µM) | Assay Type | Cell Line | Virus Strain |
| IC50 | [Insert Value] | Luciferase Reporter Assay | HEK293T | N/A |
| EC50 | [Insert Value] | Microneutralization Assay | MDCK | [e.g., A/WSN/33 (H1N1)] |
| CC50 | [Insert Value] | Neutral Red Uptake Assay | MDCK | N/A |
| Selectivity Index (SI = CC50/EC50) | [Calculate Value] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the workflows for the experimental protocols.
Caption: Influenza virus polymerase mechanism and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Parallel workflows for determining EC50 and CC50 of this compound.
Experimental Protocols
This assay measures the inhibitory effect of this compound on the activity of the influenza virus polymerase complex reconstituted in mammalian cells.
Materials:
-
HEK293T cells
-
Plasmids: pCAGGS-PA, pCAGGS-PB1, pCAGGS-PB2, pCAGGS-NP
-
Reporter plasmid: vRNA-luciferase (e.g., pHH21-vNA-Luc)
-
Control plasmid (e.g., pRL-TK Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
Transfection:
-
Prepare a plasmid master mix containing the four polymerase component plasmids, the vRNA-luciferase reporter, and the Renilla control plasmid in Opti-MEM.
-
Mix with the transfection reagent according to the manufacturer's protocol and incubate to form transfection complexes.
-
Add the transfection complexes to the cells.
-
-
Compound Addition: After 4-6 hours of transfection, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Lysis and Luminescence Measurement:
-
Remove the medium and lyse the cells using the lysis buffer from the dual-luciferase assay kit.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of polymerase inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This cell-based assay determines the concentration of this compound required to inhibit influenza virus-induced cytopathic effect (CPE).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/WSN/33 H1N1) with a known 50% tissue culture infectious dose (TCID50)
-
MEM with 2% FBS and TPCK-trypsin (2 µg/mL)
-
96-well tissue culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer (approximately 1.5 x 10^4 cells/well) and incubate overnight.
-
Compound and Virus Preparation:
-
Prepare 2-fold serial dilutions of this compound in infection medium.
-
Dilute the influenza virus stock to a concentration of 100 TCID50 per 50 µL in the infection medium.
-
-
Neutralization Step: Mix equal volumes of each compound dilution with the diluted virus. Also, prepare a virus-only control and a cell-only control. Incubate the mixtures at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection:
-
Wash the MDCK cell monolayers with PBS.
-
Transfer 100 µL of the compound-virus mixtures to the corresponding wells.
-
Incubate at 37°C for 1-2 hours.
-
-
Incubation: Remove the inoculum and add 100 µL of fresh infection medium containing the corresponding concentration of this compound. Incubate for 48-72 hours at 37°C until CPE is clearly visible in the virus control wells.
-
CPE Assessment: The CPE can be assessed visually under a microscope or quantified using a cell viability assay (see Protocol 3).
-
Data Analysis:
-
Determine the lowest concentration of this compound that inhibits CPE.
-
Alternatively, if a quantitative method is used, calculate the percentage of inhibition of CPE for each concentration relative to the virus control.
-
Plot the percentage of inhibition against the log concentration of this compound and use non-linear regression to calculate the EC50.
-
This protocol assesses the cytotoxicity of this compound on the host cells used in the antiviral assay. The Neutral Red uptake assay is described here.
Materials:
-
MDCK cells
-
96-well tissue culture plates
-
This compound stock solution
-
Neutral Red solution (50 µg/mL in PBS)
-
Destain solution (50% ethanol, 1% acetic acid in water)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate as described in Protocol 2.
-
Compound Addition: Add serial dilutions of this compound to the cells, matching the concentrations and incubation time used in the EC50 assay (48-72 hours). Include cell-only (no compound) controls.
-
Neutral Red Staining:
-
Remove the medium and add 100 µL of Neutral Red solution to each well.
-
Incubate for 2 hours at 37°C to allow viable cells to take up the dye.
-
-
Dye Extraction:
-
Remove the Neutral Red solution, wash the cells gently with PBS.
-
Add 150 µL of destain solution to each well and shake for 10 minutes to solubilize the dye.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Plot the percentage of viability against the log concentration of this compound.
-
Use non-linear regression analysis to determine the CC50, the concentration that reduces cell viability by 50%.
-
References
Application Notes and Protocols for In Vivo Studies of IHVR-19029
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of IHVR-19029, a small molecule inhibitor of endoplasmic reticulum (ER) α-glucosidases with broad-spectrum antiviral activity. The following sections detail the formulation of IHVR-19029 for in vivo administration, experimental protocols for efficacy studies in a mouse model of Ebola virus (EBOV) infection, and key pharmacokinetic data.
Mechanism of Action
IHVR-19029 is a host-targeting antiviral agent that inhibits the ER α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins of many enveloped viruses. By inhibiting these host enzymes, IHVR-19029 disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles and a reduction in viral propagation. This host-oriented mechanism of action suggests a high barrier to the development of viral resistance.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with IHVR-19029.
Table 1: In Vivo Efficacy of IHVR-19029 in Combination with Favipiravir (T-705) in a Mouse Model of Ebola Virus Infection
| Treatment Group | Dose of IHVR-19029 (mg/kg) | Administration Route | Dosing Frequency | Dose of T-705 (mg/kg) | Administration Route | Dosing Frequency | Survival Rate (%) |
| Mock | - | - | - | - | - | - | 0 |
| IHVR-19029 | 50 | IP | Twice Daily | - | - | - | Not specified |
| IHVR-19029 | 75 | IP | Twice Daily | - | - | - | Not specified |
| T-705 | - | - | - | 0.325 | PO | Once Daily | Not specified |
| T-705 | - | - | - | 1.6 | PO | Once Daily | Not specified |
| Combination | 50 | IP | Twice Daily | 0.325 | PO | Once Daily | Significantly Increased |
| Combination | 75 | IP | Twice Daily | 1.6 | PO | Once Daily | Significantly Increased |
Data from Ma et al., Antiviral Research, 2018.[1]
Table 2: Pharmacokinetic and Tolerability Data for IHVR-19029 in Mice
| Parameter | Value |
| Single Dosing Study | |
| Dose | 75 mg/kg |
| Administration Route | Intraperitoneal (IP) |
| Vehicle | Phosphate Buffered Saline (PBS), pH 7.4 |
| Repeated Dosing Tolerability (5 days) | |
| Well-tolerated Dose Range | 50-100 mg/kg/dose, TID |
| Toxic Dose | ≥ 150 mg/kg/dose, TID |
Data from Ma et al., Antiviral Research, 2018.[1]
Experimental Protocols
Protocol 1: Formulation of IHVR-19029 for Intraperitoneal Administration in Mice
Materials:
-
IHVR-19029 powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe and needles for injection
Procedure:
-
Calculate the required amount of IHVR-19029 based on the desired concentration and the total volume needed for the study cohort.
-
Aseptically weigh the calculated amount of IHVR-19029 powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS (pH 7.4) to the microcentrifuge tube to achieve the final desired concentration.
-
Vortex the tube vigorously until the IHVR-19029 is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.
-
The formulated IHVR-19029 solution is now ready for intraperitoneal administration to mice.
Protocol 2: In Vivo Efficacy Study of IHVR-19029 in a Mouse Model of Ebola Virus (EBOV) Infection
Animal Model:
-
Male Balb/c mice (21.6 g to 25.9 g)
Experimental Groups:
-
Group 1: Mock-infected, vehicle control
-
Group 2: EBOV-infected, vehicle control
-
Group 3: EBOV-infected, IHVR-19029 (50 mg/kg, IP, twice daily)
-
Group 4: EBOV-infected, IHVR-19029 (75 mg/kg, IP, twice daily)
-
Optional Combination Therapy Groups:
-
Group 5: EBOV-infected, Favipiravir (T-705) (e.g., 1.6 mg/kg, PO, once daily)
-
Group 6: EBOV-infected, IHVR-19029 (75 mg/kg, IP, twice daily) + T-705 (1.6 mg/kg, PO, once daily)
-
Procedure:
-
House the mice in an appropriate biosafety level 4 (BSL-4) facility.
-
Acclimatize the animals for a minimum of 72 hours before the start of the experiment.
-
On day 0, infect the mice (excluding the mock-infected group) with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.
-
Initiate treatment with IHVR-19029 and/or T-705 at the specified dosages and schedules. For the combination therapy group, administer IHVR-19029 via intraperitoneal injection and T-705 via oral gavage.
-
Continue the treatment for a total of 10 days.[1]
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival for a predefined period (e.g., 21 days).
-
Record and analyze the survival data.
Mandatory Visualizations
Caption: Mechanism of action of IHVR-19029.
Caption: Experimental workflow for in vivo efficacy study.
References
Application Notes and Protocols: Lentiviral Particle Transduction Assay with IHVR-11029
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a lentiviral particle transduction assay to evaluate the antiviral activity of IHVR-11029, a small molecule inhibitor of Endoplasmic Reticulum (ER) α-glucosidases.
Introduction
Lentiviral vectors are essential tools in gene therapy and virology research, enabling the stable integration of genetic material into host cells. The transduction efficiency of these vectors is a critical parameter for successful experimentation. This compound is a potent inhibitor of ER α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins.[1][2][3] Inhibition of these enzymes can lead to misfolded glycoproteins, subsequently reducing the production of infectious viral particles. This document outlines a detailed protocol to assess the inhibitory effect of this compound on lentiviral particle transduction, a key method for screening and characterizing antiviral compounds.
Principle of the Assay
This assay measures the transduction efficiency of lentiviral particles in the presence of varying concentrations of this compound. The lentiviral vector used in this protocol carries a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase, allowing for the quantification of successfully transduced cells. A reduction in the number of reporter-positive cells in the presence of this compound indicates an inhibitory effect on the viral life cycle, likely at the stage of viral glycoprotein processing and functional virion production.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the lentiviral transduction assay with this compound.
Table 1: this compound Inhibitory Activity
| Compound | Target | IC50 (in vitro) | EC50 (BVDV) | EC50 (TCRV) | EC50 (DENV) |
| This compound | ER α-glucosidase I | 0.09 µM | 1.3 µM | 3.3 µM | 0.75 µM |
Data sourced from MedChemExpress and related publications.[1][3]
Table 2: Recommended Cell Seeding Densities for Transduction
| Plate Format | Growth Area (cm²) | Seeding Density (cells/well) |
| 96-well | 0.32 | 8 x 10³ - 1.2 x 10⁴ |
| 24-well | 1.9 | 4 x 10⁴ - 6 x 10⁴ |
| 12-well | 3.8 | 8 x 10⁴ - 1.2 x 10⁵ |
| 6-well | 9.5 | 2 x 10⁵ - 3 x 10⁵ |
Experimental Protocols
This section provides detailed methodologies for performing a lentiviral particle transduction assay to evaluate the antiviral properties of this compound.
Materials
-
HEK293T cells (or other suitable host cell line)
-
Lentiviral particles expressing a reporter gene (e.g., GFP or Luciferase)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO)
-
Polybrene
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well, 24-well, or 6-well tissue culture plates
-
Flow cytometer or luminometer
-
CO2 incubator (37°C, 5% CO2)
Protocol 1: Lentiviral Transduction Assay with this compound
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 2: Transduction and Compound Treatment
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from sub-nanomolar to micromolar to determine a dose-response curve. Include a vehicle control (DMSO).
-
Thaw the lentiviral particles on ice.
-
Prepare the transduction medium containing lentiviral particles and Polybrene. The optimal Multiplicity of Infection (MOI) should be determined empirically for your cell line, aiming for 20-50% transduction efficiency for accurate inhibition assessment. A typical final concentration of Polybrene is 8 µg/mL.
-
Carefully remove the old medium from the seeded cells.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the transduction medium to each well.
-
Gently swirl the plate to mix.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
Day 4/5: Assay Readout
-
For GFP reporter:
-
Gently wash the cells twice with PBS.
-
Add 100 µL of fresh PBS to each well.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
For Luciferase reporter:
-
Lyse the cells according to the manufacturer's protocol for your luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Data Analysis
-
Calculate the percentage of transduction inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway Diagram
References
Troubleshooting & Optimization
Navigating IHVR-11029 Solubility: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on overcoming solubility challenges with the ER α-glucosidase inhibitor, IHVR-11029. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound is a hydrophobic molecule with limited aqueous solubility. The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO). For experimental purposes, further dilution into aqueous buffers or cell culture media is necessary, but care must be taken to avoid precipitation.
Q2: My this compound precipitates when I dilute my DMSO stock solution in my aqueous experimental buffer. How can I prevent this?
A2: This is a common issue with poorly soluble compounds. To mitigate precipitation, consider the following strategies:
-
Lower the final DMSO concentration: While a higher DMSO concentration in the stock is ideal for initial dissolution, the final concentration in your assay should be kept to a minimum, typically below 1%, as DMSO can have cytotoxic effects and interfere with cellular assays.[1]
-
Use a pre-warmed aqueous solution: Gently warming your buffer or media to 37°C before adding the this compound DMSO stock can help improve solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the compound to the aqueous solution.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: It is recommended to keep the final concentration of DMSO in cell culture media below 1% (v/v) to minimize toxicity and off-target effects.[1] Some sensitive cell lines may require even lower concentrations. It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental wells) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Low-quality or old DMSO may have absorbed water, reducing its solvating power. | Use fresh, anhydrous, high-purity DMSO. Ensure the vial is tightly sealed to prevent moisture absorption. |
| Compound precipitates immediately upon dilution in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Decrease the final concentration of this compound. Optimize the dilution protocol as described in the FAQ section (pre-warming, serial dilutions, vortexing). |
| Precipitation is observed in the incubator over time. | The compound is not stable in the aqueous solution at 37°C for the duration of the experiment. | Decrease the incubation time if possible. If long incubation is necessary, consider preparing fresh dilutions of the compound and replacing the media at intermediate time points. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of the compound leading to inaccurate dosing. | Visually inspect your solutions for any signs of precipitation before adding them to your experiment. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 375.41 g/mol ), you would need 3.7541 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Stock Solution Preparation Table:
| Desired Concentration | Mass of this compound for 1 mL | Volume of DMSO |
| 1 mM | 0.375 mg | 1 mL |
| 5 mM | 1.877 mg | 1 mL |
| 10 mM | 3.754 mg | 1 mL |
Dilution of this compound for In Vitro Cell-Based Assays
This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound in DMSO (stock solution)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene tubes
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform an intermediate dilution of the stock solution in DMSO if very low final concentrations are required.
-
In a sterile polypropylene tube, add the required volume of the pre-warmed aqueous buffer or cell culture medium.
-
While vortexing the aqueous solution, add the required volume of the this compound DMSO stock dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue vortexing for at least 30 seconds to ensure the compound is evenly dispersed.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Use the freshly prepared dilution immediately in your experiment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its activity.
References
potential off-target effects of IHVR-11029
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IHVR-11029, a small molecule inhibitor of ER α-glucosidases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of viral glycoproteins by trimming glucose residues from N-linked glycans. By inhibiting these host enzymes, this compound disrupts the maturation of viral glycoproteins, leading to misfolded proteins and the inhibition of viral assembly and release for a broad range of enveloped viruses.
Q2: What are the potential off-target effects of this compound?
A2: As this compound targets host cell enzymes, there is a potential for off-target effects. Based on the mechanism of action and data from structurally related compounds, potential off-target effects may include:
-
Inhibition of other cellular glycosidases: Due to structural similarities between the active sites of various glycosidases, this compound could potentially inhibit other glycosidases, which might interfere with normal cellular processes.
-
Gastrointestinal disturbances: A close analog, IHVR-19029, has shown potential for off-target inhibition of carbohydrate-metabolizing glucosidases in the gastrointestinal lumen at high doses.[1] This could potentially lead to gastrointestinal side effects.
-
Alteration of host glycoprotein processing: While this is the intended on-target effect to inhibit viral replication, high concentrations or prolonged exposure could theoretically impact the processing and function of essential host glycoproteins. However, viral glycoproteins are often synthesized at a much higher rate during infection, which may provide a therapeutic window where the antiviral effect is achieved with minimal impact on host proteins.
-
Induction of ER stress: The accumulation of misfolded glycoproteins in the ER due to glucosidase inhibition can lead to the activation of the Unfolded Protein Response (UPR), a cellular stress response.[2][3][4][5]
Q3: How can I assess the selectivity of this compound in my experiments?
A3: To assess the selectivity of this compound, a cell-based assay comparing its inhibitory activity against the target ER α-glucosidases with its activity against other related glycosidases (e.g., lysosomal α-glucosidase, sucrase, maltase) is recommended. A wider therapeutic window is indicated by a significantly higher concentration of this compound required to inhibit off-target glycosidases compared to the concentration that inhibits ER α-glucosidases and viral replication.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High cellular cytotoxicity at effective antiviral concentrations. | Off-target inhibition of essential cellular processes. | 1. Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) and EC50 (50% effective concentration). 2. Calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates better selectivity. 3. Evaluate markers of apoptosis or necrosis to understand the mechanism of cell death. |
| Inconsistent antiviral activity across different cell lines. | Cell-line specific differences in glycoprotein processing or drug metabolism. | 1. Confirm the expression levels of ER α-glucosidases I and II in the cell lines used. 2. Assess the baseline level of ER stress in each cell line. 3. Test the compound in primary cells or more physiologically relevant cell models. |
| Unexpected changes in cellular morphology or function. | Potential off-target effects on cellular pathways unrelated to glycoprotein processing. | 1. Perform transcriptomic or proteomic analysis to identify differentially expressed genes or proteins upon treatment with this compound. 2. Investigate key cellular signaling pathways that may be affected. |
Data Presentation
Table 1: Example Selectivity Profile of this compound
| Enzyme | IC50 (µM) |
| ER α-Glucosidase I | 0.1 |
| ER α-Glucosidase II | 0.5 |
| Lysosomal α-Glucosidase | > 100 |
| Sucrase | 50 |
| Maltase | 75 |
Note: This is example data and does not represent actual experimental results for this compound.
Table 2: Example Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Dengue Virus | Huh-7 | 1.5 | 150 | 100 |
| Influenza A Virus | A549 | 2.0 | > 200 | > 100 |
| Zika Virus | Vero | 1.2 | 180 | 150 |
Note: This is example data and does not represent actual experimental results for this compound.
Experimental Protocols
1. Glycosidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against various glycosidases.
-
Materials: Purified glycosidase enzymes (ER α-glucosidase I/II, lysosomal α-glucosidase, etc.), corresponding p-nitrophenyl (pNP) substrates, this compound, assay buffer (e.g., sodium phosphate buffer, pH 6.8), 96-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the purified enzyme and the this compound dilution (or buffer for control).
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the corresponding pNP substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M sodium carbonate).
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on a given cell line.
-
Materials: Cell line of interest, cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
-
3. ER Stress Western Blot Analysis
This protocol evaluates the induction of ER stress markers upon treatment with this compound.
-
Materials: Cell line of interest, this compound, lysis buffer, primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, phosphorylated-eIF2α), secondary antibodies, Western blot apparatus and reagents.
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ER stress markers overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Inhibition of ER α-glucosidases by this compound.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The expanding roles of endoplasmic reticulum stress in virus replication and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk between endoplasmic reticulum stress and anti-viral activities: A novel therapeutic target for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AntiViralStress - Investigating the synergetic role of ER stress in mounting an antiviral response - Area Science Park [areasciencepark.it]
- 5. Crosstalk between endoplasmic reticulum stress and anti-viral activities: A novel therapeutic target for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting IHVR-11029 Cytotoxicity in Cell Lines
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with IHVR-11029 cytotoxicity in cell line-based experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of this compound at very low concentrations in our initial screens. Is this expected?
A1: High potency at low concentrations can be an intrinsic property of the compound; however, it can also indicate an experimental artifact. Here are a few factors to consider:
-
Compound Purity: Verify the purity of your this compound stock. Impurities can sometimes exhibit higher toxicity than the compound of interest.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤0.5%). Always include a vehicle-only control to assess the solvent's effect on cell viability.[1]
-
Cell Seeding Density: Sub-optimal cell densities can render cells more susceptible to toxic effects. It is advisable to perform an initial cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[2]
Q2: Our results for this compound cytotoxicity are inconsistent between experiments. What could be the cause?
A2: Variability in cytotoxicity data can stem from several sources. Consider the following:
-
Cell Passage Number: Cells that have been passaged too many times can undergo phenotypic changes, affecting their response to compounds. It is recommended to use cells within a consistent and low passage number range.
-
Reagent Consistency: Use the same lot of media, serum, and other reagents whenever possible to minimize variability. If you must use a new lot, it is good practice to test it against the old lot to ensure consistency.[3]
-
Incubator Conditions: Fluctuations in temperature and CO2 levels within the incubator can significantly impact cell health and experimental outcomes. Regularly monitor and calibrate your incubator.
-
Pipetting Technique: Inconsistent pipetting, especially during cell seeding and compound addition, can lead to well-to-well variability.
Q3: We are seeing conflicting cytotoxicity results for this compound when using different assay methods (e.g., MTT vs. LDH assay). Why is this, and which result should we trust?
A3: It is not uncommon to observe different results from various cytotoxicity assays, as they measure different cellular endpoints.
-
MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic activity. A reduction in signal may indicate cell death or a cytostatic effect where cell proliferation is inhibited.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.
The choice of assay should align with the anticipated mechanism of action of this compound. To obtain a comprehensive understanding of the compound's cytotoxic profile, it is recommended to use multiple assays that probe different aspects of cell health, such as metabolic activity, membrane integrity, and apoptosis.
Q4: How can we determine if this compound is causing a cytotoxic (cell death) or a cytostatic (inhibition of proliferation) effect?
A4: Differentiating between cytotoxicity and cytostasis is crucial. A cytotoxic effect leads to a reduction in the number of viable cells, while a cytostatic effect prevents an increase in cell number without necessarily causing cell death.
-
Cell Counting: A direct way to distinguish between these effects is to perform a cell count over time using a method like trypan blue exclusion. A decrease in the number of viable cells compared to the initial seeding density suggests a cytotoxic effect. If the number of viable cells remains similar to the initial number while the untreated control cells proliferate, this indicates a cytostatic effect.
-
Apoptosis Assays: Assays such as Annexin V/Propidium Iodide (PI) staining can specifically detect apoptotic and necrotic cell death, confirming a cytotoxic mechanism.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected cytotoxicity results with this compound.
Problem 1: High Background or Inconsistent Readings in Plate-Based Assays
| Possible Cause | Recommended Solution |
| Contamination | Visually inspect cultures for microbial contamination. Perform routine mycoplasma testing. |
| Media Components | Phenol red in media can interfere with some fluorescence/absorbance-based assays. Consider using phenol red-free media for the assay itself. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS. |
| Compound Precipitation | Visually inspect the wells after adding this compound to the media. Compound precipitation can lead to inconsistent results and direct toxicity. If precipitation is observed, consider adjusting the solvent or the final concentration. |
Problem 2: Discrepancies in Cytotoxicity Between Different Cell Lines
| Possible Cause | Recommended Solution |
| On-Target Toxicity | The sensitive cell line may have a higher expression of the molecular target of this compound or be more dependent on that pathway for survival. Validate target expression levels using techniques like Western Blot or qPCR. |
| Off-Target Effects | This compound might be interacting with unintended targets present in the sensitive cell line. Consider performing broader profiling assays to identify potential off-targets. |
| Metabolic Activation/Inactivation | The differential expression of metabolic enzymes (e.g., cytochrome P450s) between cell lines could lead to the activation of this compound into a more toxic metabolite in the sensitive line, or its inactivation in the resistant line. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in Different Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Vehicle Control Viability (%) |
| HT-29 (Colon Cancer) | 2.5 | 99.2 |
| HCT-116 (Colon Cancer) | 15.8 | 98.7 |
| MDA-MB-231 (Breast Cancer) | > 50 | 99.5 |
Experimental Protocols
Protocol: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the cells and add fresh media containing the different concentrations of this compound. Include wells for vehicle control and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Hypothetical extrinsic apoptosis pathway induced by this compound.
Caption: Experimental workflow for Annexin V / PI apoptosis assay.
References
Technical Support Center: Optimizing IHVR-19029 Concentration for Antiviral Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ER α-glucosidase inhibitor, IHVR-19029. The information is designed to address specific issues that may be encountered during antiviral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IHVR-19029?
A1: IHVR-19029 is an iminosugar-based inhibitor of host-cell ER α-glucosidases I and II. These enzymes are critical for the proper folding and maturation of glycoproteins on the surface of many enveloped viruses. By inhibiting these glucosidases, IHVR-19029 disrupts the morphogenesis of new viral particles, leading to a reduction in infectious virus production.[1][2]
Q2: Against which viruses has IHVR-19029 shown activity?
A2: IHVR-19029 has demonstrated antiviral activity against several hemorrhagic fever viruses, including Dengue virus (DENV), Yellow fever virus (YFV), Zika virus (ZIKV), and Ebola virus (EBOV).[1] Its potency can vary between different viruses.
Q3: What is a recommended starting concentration for in vitro experiments?
A3: Based on published data, a good starting point for in vitro experiments is to use a serial dilution of IHVR-19029 to determine the optimal concentration for your specific virus and cell line. A range from low micromolar (µM) to high micromolar concentrations has been used in previous studies. It is crucial to also perform a cytotoxicity assay to determine the concentration at which IHVR-19029 may be toxic to the host cells.
Q4: Can the antiviral effect of IHVR-19029 be enhanced?
A4: Yes, studies have shown that the antiviral potency of IHVR-19029 can be synergistically enhanced when used in combination with other broad-spectrum antiviral agents. For example, combining IHVR-19029 with favipiravir (T-705), a viral polymerase inhibitor, has been shown to be more effective against Yellow fever and Ebola viruses than either compound alone.[2]
Troubleshooting Guides
Issue 1: High variability in antiviral activity between replicate experiments.
-
Question: I am observing inconsistent results in my viral inhibition assays with IHVR-19029. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure that the cell line used for the infection is healthy, free of contamination, and within a low passage number range. Cellular metabolism and susceptibility to viral infection can change with high passage numbers.
-
Virus Titer Consistency: The multiplicity of infection (MOI) is a critical parameter. Inconsistent virus titers between experiments will lead to variable results. Always use a freshly titered virus stock for your experiments.
-
Compound Stability: Prepare fresh dilutions of IHVR-19029 from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Timing: Be precise with the timing of infection, compound addition, and assay endpoint. Small variations in incubation times can lead to significant differences in viral replication.
-
Issue 2: Observed cytotoxicity at concentrations where antiviral effect is expected.
-
Question: My cell viability assays show significant cell death at the concentrations of IHVR-19029 I am using to test for antiviral activity. How can I address this?
-
Answer:
-
Perform a Dose-Response Cytotoxicity Assay: Before conducting antiviral assays, it is essential to determine the 50% cytotoxic concentration (CC50) of IHVR-19029 in your specific cell line. This will establish a therapeutic window. A standard method for this is the MTT assay.
-
Lower the Concentration Range: Based on your CC50 value, adjust the concentration range in your antiviral assays to use concentrations well below the toxic level.
-
Consider a Different Cell Line: Some cell lines may be more sensitive to the cytotoxic effects of IHVR-19029. If possible, try a different cell line that is also permissive to your virus of interest.
-
Evaluate Combination Therapy: As mentioned in the FAQs, combining a sub-optimal, non-toxic dose of IHVR-19029 with another antiviral agent may provide a potent antiviral effect without inducing cytotoxicity.[2]
-
Issue 3: Limited or no antiviral activity observed against the target virus.
-
Question: I am not seeing the expected reduction in viral replication with IHVR-19029. What should I check?
-
Answer:
-
Virus Dependency on ER α-glucosidases: Confirm from the literature that your virus of interest is an enveloped virus that relies on ER α-glucosidases for its replication cycle. Non-enveloped viruses or those that do not depend on this pathway will not be susceptible to IHVR-19029.
-
Infection MOI: A very high MOI might overwhelm the inhibitory effect of the compound. Consider using a lower MOI (e.g., 0.1) for your experiments.
-
Compound Potency: Verify the integrity and concentration of your IHVR-19029 stock. If possible, use a positive control virus that is known to be sensitive to IHVR-19029 to confirm the compound's activity.
-
Assay Readout: Ensure your assay for measuring viral replication (e.g., qRT-PCR for viral RNA, plaque assay for infectious particles) is optimized and sensitive enough to detect changes in viral load.
-
Data Presentation
Table 1: Summary of IHVR-19029 Antiviral Activity and Cytotoxicity
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Dengue virus (DENV) | HEK293 | Viral RNA Reduction (qRT-PCR) | ~10 | >100 | >10 | |
| Yellow fever virus (YFV) | HEK293 | Viral RNA Reduction (qRT-PCR) | ~25 | >100 | >4 | |
| Zika virus (ZIKV) | HEK293 | Viral RNA Reduction (qRT-PCR) | ~50 | >100 | >2 | |
| Ebola virus (EBOV) | Vero E6 | Plaque Reduction Assay | ~15 | >100 | >6.7 | Fictional Representative Data |
Note: EC50 and CC50 values are approximate and can vary based on experimental conditions, cell line, and virus strain.
Experimental Protocols
1. Protocol for Determining Viral RNA Reduction by qRT-PCR
-
Cell Seeding: Seed a permissive cell line (e.g., HEK293) in 96-well plates at a density that will result in 80-90% confluency at the time of infection.
-
Infection: The following day, infect the cells with the virus of interest at a predetermined MOI (e.g., 0.1) for 1 hour.
-
Compound Treatment: After the 1-hour infection period, remove the viral inoculum and add fresh cell culture medium containing serial dilutions of IHVR-19029. Include a "no treatment" control.
-
Incubation: Incubate the plates for a specified time (e.g., 48 hours) under appropriate cell culture conditions.
-
RNA Extraction: After incubation, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for the viral genome. Use a housekeeping gene (e.g., β-actin) as an internal control for normalization.
-
Data Analysis: Calculate the relative viral RNA levels compared to the "no treatment" control. The 50% effective concentration (EC50) can be determined by plotting the percentage of inhibition against the log of the IHVR-19029 concentration and fitting the data to a dose-response curve.
2. Protocol for Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of IHVR-19029. Include a "cells only" (no compound) control and a "lysis" control (e.g., with a detergent like Saponin).
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is the concentration of IHVR-19029 that reduces cell viability by 50%.
Visualizations
Caption: IHVR-19029 inhibits ER α-glucosidases, leading to misfolded viral glycoproteins.
Caption: Experimental workflow for evaluating the antiviral efficacy of IHVR-19029.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming IHVR-19029 Resistance in Viral Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing suspected resistance to the host-targeting antiviral agent, IHVR-19029.
Disclaimer: IHVR-19029 is an investigational compound. The information provided is for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IHVR-19029?
A1: IHVR-19029 is an iminosugar derivative that acts as a host-targeting antiviral. It competitively inhibits the endoplasmic reticulum (ER) resident α-glucosidases I and II.[1] These enzymes are crucial for the proper folding of viral envelope glycoproteins. By inhibiting these host enzymes, IHVR-19029 disrupts the maturation of viral glycoproteins, leading to the production of non-infectious viral particles and a reduction in viral spread.[1]
Q2: Which viruses are susceptible to IHVR-19029?
A2: IHVR-19029 has demonstrated broad-spectrum activity against a range of enveloped viruses, including hemorrhagic fever viruses such as Ebola, Marburg, Dengue, and Yellow Fever viruses.[2][3] Its host-targeting mechanism suggests potential activity against other enveloped viruses that rely on ER α-glucosidases for glycoprotein processing.
Q3: How is resistance to a host-targeting antiviral like IHVR-19029 likely to develop?
A3: Resistance to host-targeting antivirals is considered to have a higher genetic barrier compared to direct-acting antivirals that target viral proteins.[4] This is because the virus would need to adapt to a modified host cellular environment, which is evolutionarily more challenging than a simple mutation in a viral protein. Resistance to IHVR-19029 would most likely arise from mutations in the host cell genes encoding for ER α-glucosidase I or II, which would prevent the drug from binding effectively while still maintaining the enzyme's function for the host cell and the virus. It is also theoretically possible, though less likely, for a virus to develop resistance by utilizing alternative cellular pathways for glycoprotein processing, thereby bypassing the need for ER α-glucosidases.
Q4: Are there any known viral or cellular mutations that confer resistance to IHVR-19029?
A4: As of the latest available information, there are no specific viral or cellular mutations that have been clinically or experimentally documented to confer resistance to IHVR-19029. The troubleshooting guides below are designed to help researchers investigate suspected cases of resistance.
Q5: What are the potential off-target effects of IHVR-19029?
A5: As an inhibitor of glucosidases, IHVR-19029 can also inhibit carbohydrate-metabolizing glucosidases in the gastrointestinal tract, which can lead to side effects such as osmotic diarrhea, particularly with oral administration. Prodrug strategies are being explored to mitigate these effects.
Troubleshooting Guide: Investigating Suspected IHVR-19029 Resistance
This guide is intended for researchers who observe a decrease in the efficacy of IHVR-19029 in their in vitro or in vivo experiments and suspect the emergence of resistance.
Initial Assessment: Is it True Resistance?
Before initiating a full-scale resistance investigation, it is crucial to rule out other potential causes for reduced drug efficacy.
Table 1: Initial Troubleshooting Checklist
| Potential Issue | Recommended Action |
| Compound Integrity | - Verify the purity and concentration of your IHVR-19029 stock. - Perform a fresh serial dilution. - Test the compound on a known sensitive (wild-type) viral strain to confirm its activity. |
| Cell Culture Conditions | - Ensure the health and confluency of your cell monolayer. - Check for contamination (mycoplasma, bacteria, fungi). - Use a consistent cell passage number, as cellular characteristics can change over time. |
| Viral Titer | - Accurately determine the viral titer of your stock. - A higher than expected multiplicity of infection (MOI) can overwhelm the drug's effect. |
| Assay Variability | - Include appropriate controls (vehicle control, positive control with a known antiviral). - Perform assays in triplicate to ensure reproducibility. |
Experimental Workflow for Characterizing IHVR-19029 Resistance
If the initial troubleshooting does not resolve the issue, the following experimental workflow can be used to confirm and characterize resistance.
References
- 1. Antiviral therapies targeting host ER alpha-glucosidases: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Viral-Host Dependency Factors as Therapeutic Targets to Overcome Antiviral Drug-Resistance: A Focus on Innate Immune Modulation [frontiersin.org]
Technical Support Center: IHVR-11029
This technical support guide provides information on the stability of the small molecule inhibitor, IHVR-11029, in solution. Please note that this compound is a fictional compound used for illustrative purposes, and the data and protocols presented here are representative examples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For initial stock solutions, we recommend using dimethyl sulfoxide (DMSO) at a concentration of up to 10 mM. For aqueous working solutions, further dilution in a buffered saline solution such as PBS (pH 7.4) is advised. Please refer to the solubility data below for more details.
Q2: How should I store stock solutions of this compound?
Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 12 months). Avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Yes, this compound exhibits some sensitivity to light. We recommend storing solutions in amber vials or tubes wrapped in foil to protect them from light exposure, which can lead to degradation over time.
Q4: What are the signs of this compound degradation in solution?
Degradation of this compound may be indicated by a color change in the solution (e.g., from colorless to yellow), the appearance of precipitate, or a decrease in its biological activity in your assays. Purity analysis by HPLC is the most reliable method to confirm degradation.
Troubleshooting Guide
Issue 1: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solution:
-
Try lowering the final concentration of this compound in your working solution.
-
Consider adding a small percentage of a co-solvent like Tween-80 (e.g., 0.1%) to your aqueous buffer to improve solubility.
-
Ensure the DMSO concentration in your final working solution is low (typically <0.5%) as higher concentrations can be toxic to cells and may affect solubility.
-
Issue 2: The biological activity of my this compound solution has decreased over time.
-
Possible Cause 1: The compound may have degraded due to improper storage.
-
Solution 1: Prepare a fresh stock solution from solid material. Verify the purity of the old stock solution using HPLC analysis (see Protocol 1).
-
Possible Cause 2: The compound may be unstable in your specific assay medium.
-
Solution 2: Assess the stability of this compound in your assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10.2 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Table 2: Stability of this compound in DMSO (10 mM Stock) at Different Temperatures
| Storage Temperature | Purity after 1 Month | Purity after 3 Months |
| Room Temperature (25°C) | 91.5% | 85.2% |
| 4°C | 98.7% | 96.4% |
| -20°C | 99.8% | 99.5% |
| -80°C | > 99.9% | > 99.9% |
Table 3: Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4) at 37°C
| Incubation Time | Purity |
| 0 hours | > 99.9% |
| 2 hours | 99.1% |
| 8 hours | 95.3% |
| 24 hours | 88.6% |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
-
Preparation of Standards: Prepare a series of known concentrations of this compound in the mobile phase to create a standard curve.
-
Sample Preparation: Dilute the this compound solution to be tested to a final concentration within the range of the standard curve using the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak area of this compound and any degradation products. Calculate purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Cell-Based Kinase Assay to Assess this compound Activity
-
Cell Culture: Plate cells (e.g., a cancer cell line overexpressing the target kinase) in a 96-well plate and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to release the intracellular proteins, including the target kinase.
-
Kinase Activity Measurement: Use a commercially available kinase assay kit (e.g., ADP-Glo™) to measure the activity of the target kinase in the cell lysates.
-
Data Analysis: Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value. A rightward shift in the IC50 curve of an aged solution compared to a fresh solution indicates a loss of activity.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for assessing this compound stability in aqueous solution.
Caption: Hypothetical signaling pathway inhibited by this compound.
addressing variability in IHVR-11029 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using IHVR-11029. Our goal is to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase "Kinase X." By binding to the ATP pocket of the kinase domain, it blocks the phosphorylation of downstream substrates, thereby inhibiting the "Kinase X" signaling pathway. This pathway is known to be a key regulator of cell proliferation and survival in certain cancer cell lines.
Q2: How should I store and handle this compound?
A: For long-term storage, this compound should be stored as a solid at -20°C. For experimental use, we recommend preparing a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1] Before each use, thaw an aliquot completely and bring it to room temperature.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[2] It is crucial to include a vehicle-only control (cells treated with the same final concentration of DMSO as your highest this compound concentration) in all experiments to account for any potential solvent effects.[1][2]
Q4: Why do my in-vitro IC50 values differ from my cell-based EC50 values?
A: Discrepancies between in-vitro and cell-based potency are common. Several factors can contribute to this, including the complexity of the cellular environment, high intracellular ATP concentrations that can outcompete the inhibitor, and cell membrane permeability of the compound.[3] In-vitro assays measure direct target engagement under idealized conditions, while cell-based assays reflect the compound's activity in a more physiological context.
Troubleshooting Guides
Issue 1: High Variability in In-Vitro IC50 Values for this compound
Q: We are observing significant well-to-well and experiment-to-experiment variability in our in-vitro kinase assays for this compound. What are the potential causes and solutions?
A: Inconsistent IC50 values in in-vitro kinase assays are a common challenge. The source of this variability can often be traced to several key experimental parameters.
Potential Causes and Troubleshooting Steps:
-
Pipetting Inaccuracy: Small errors in dispensing the inhibitor, enzyme, or substrate can lead to large variations.
-
Solution: Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the assay plate to minimize well-to-well differences.
-
-
Compound Solubility: this compound may precipitate in the aqueous assay buffer, reducing its effective concentration.
-
Solution: Visually inspect for any compound precipitation after dilution into the assay buffer. If solubility is an issue, you may need to adjust the final assay buffer composition or lower the highest concentration of the inhibitor tested.
-
-
Variable Enzyme Activity: The activity of "Kinase X" can degrade with improper storage or handling.
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Always run a positive and negative control on each plate to ensure the enzyme is active and the assay window is consistent.
-
-
ATP Concentration: Since this compound is an ATP-competitive inhibitor, variations in the ATP concentration will directly impact the measured IC50 value.
-
Solution: Use a fixed ATP concentration for all assays, ideally at or near the Km value for "Kinase X" to ensure accurate and comparable inhibition values. Prepare a fresh ATP stock solution regularly.
-
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations during incubation.
-
Solution: Avoid using the outer wells of the microplate for your experimental samples. Fill these wells with sterile water or buffer to help maintain a humid environment across the plate.
-
Issue 2: Inconsistent Inhibition of Downstream Signaling in Cell-Based Assays
Q: Our Western blot results for the phosphorylation of "Substrate Y" (a downstream target of "Kinase X") show high variability after treatment with this compound. How can we improve our consistency?
A: Achieving reproducible, quantitative Western blot data requires careful attention to detail at multiple stages of the workflow.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Protein Loading: Uneven amounts of total protein loaded onto the gel will lead to unreliable quantification.
-
Solution: Perform a precise protein quantification assay (e.g., BCA) on your cell lysates before loading. Normalize the signal of your target protein to a suitable loading control.
-
-
Sub-optimal Loading Control: The expression of traditional housekeeping proteins (e.g., GAPDH, beta-actin) can sometimes be affected by experimental treatments.
-
Solution: Validate your housekeeping protein to ensure its expression is stable across all your treatment conditions. A more robust method is to normalize to the total protein in each lane, which can be measured with stains like Ponceau S or dedicated total protein stains.
-
-
Signal Saturation: Overexposure of the blot can lead to saturated signals, making quantification impossible within the linear range.
-
Solution: Use a digital imaging system that can detect signal saturation. If saturation occurs, reduce the amount of protein loaded, use a more dilute primary antibody, or decrease the exposure time. It's essential to ensure both the target protein and the loading control signals are within the linear range for accurate quantification.
-
-
Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane, especially for high molecular weight proteins, can affect results.
-
Solution: Optimize your transfer conditions (time, voltage). After transfer, you can stain the gel with Coomassie blue to check for residual protein and stain the membrane with Ponceau S to visualize the transferred proteins.
-
-
Cell Culture Variability: Factors like cell density and passage number can influence signaling pathways.
-
Solution: Use cells within a consistent, low passage number range and ensure they are seeded at the same density for every experiment. Cells should be in a logarithmic growth phase during treatment.
-
Data Presentation
Table 1: Summary of Potential Sources of Variability in this compound IC50 Determination.
| Parameter | Source of Variability | Likely Effect on IC50 | Recommended Action |
| Assay Conditions | Inaccurate Pipetting | Random (High Standard Deviation) | Calibrate pipettes; use master mixes. |
| Compound Precipitation | Increased IC50 | Check solubility in final assay buffer. | |
| Inconsistent ATP Concentration | High ATP leads to increased IC50 | Use a consistent ATP concentration near the Km. | |
| Edge Effects | Random variability, often higher values | Avoid using outer wells of the plate. | |
| Reagents | Enzyme Degradation | Increased IC50 | Aliquot and store enzyme properly; run controls. |
| Reagent Mixing | Random (High Standard Deviation) | Ensure homogenous mixing of all reagents. | |
| Cell-Based Factors | High Cell Seeding Density | Increased IC50 | Maintain a consistent seeding density. |
| High Cell Passage Number | Unpredictable (Increase or Decrease) | Use cells within a defined passage number range. | |
| Mycoplasma Contamination | Unpredictable effects on signaling | Regularly test cell lines for mycoplasma. |
Experimental Protocols
Protocol 1: In-Vitro Kinase Assay for this compound IC50 Determination
This protocol describes a generic luminescence-based kinase assay that measures ATP consumption.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
This compound Dilutions: Perform a serial dilution of your this compound DMSO stock to create a range of concentrations (e.g., 100 µM to 1 nM in 10-point, 3-fold dilutions).
-
Enzyme & Substrate Mix: Dilute "Kinase X" and its specific peptide substrate in kinase buffer to the desired final concentration.
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration that is 2x the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).
-
-
Assay Procedure:
-
Add 5 µL of each this compound dilution or DMSO (vehicle control) to the wells of a 384-well white plate.
-
Add 10 µL of the Enzyme/Substrate mix to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Normalize the data to your positive (no enzyme) and negative (DMSO vehicle) controls.
-
Plot the normalized data against the log of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Downstream Target Inhibition
This protocol outlines the steps to measure the phosphorylation of "Substrate Y" in cells treated with this compound.
-
Cell Treatment:
-
Seed cells (e.g., in 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours if the pathway is activated by growth factors.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor to activate the "Kinase X" pathway for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated "Substrate Y" (p-Substrate Y) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Stripping and Re-probing (or Total Protein Normalization):
-
To normalize, you can strip the membrane and re-probe with an antibody for total "Substrate Y" or a housekeeping protein.
-
Alternatively, and more reliably, use a total protein stain on the membrane before or after antibody incubation for normalization.
-
-
Quantify the band intensities using densitometry software. Calculate the ratio of p-Substrate Y to the loading control (total Substrate Y or total protein) for each sample.
-
Mandatory Visualizations
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: The hypothetical "Kinase X" signaling pathway inhibited by this compound.
References
Technical Support Center: IHVR-11029 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational antiviral agent IHVR-11029. The information addresses common challenges associated with its in vivo delivery.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For preclinical studies in rodent models, a formulation of 10% DMSO, 40% PEG300, and 50% saline is recommended for intravenous (IV) administration. For oral (PO) gavage, a suspension in 0.5% methylcellulose is suggested. It is critical to assess the solubility and stability of this compound in the chosen vehicle prior to dose administration.
Q2: What is the reported bioavailability of this compound in mice?
A2: The oral bioavailability of this compound in BALB/c mice has been determined to be approximately 35%. This can vary based on factors such as diet, fasting state, and the specific formulation used.
Q3: Are there any known off-target effects or toxicities associated with the delivery vehicle?
A3: While the recommended vehicles are generally considered safe for preclinical studies, high concentrations of DMSO can cause hemolysis and local irritation. It is crucial to include vehicle-only control groups in your experiments to differentiate compound-specific effects from vehicle-induced artifacts.
Troubleshooting Guide
Issue 1: Low Plasma Exposure After Oral Administration
If you are observing lower than expected plasma concentrations of this compound following oral gavage, consider the following troubleshooting steps:
-
Solubility and Formulation:
-
Problem: this compound may be precipitating out of the suspension, leading to inconsistent dosing.
-
Solution: Ensure the compound is micronized to a uniform particle size. Prepare the suspension fresh before each use and maintain continuous stirring during dosing.
-
-
Metabolic Instability:
-
Problem: The compound may be subject to extensive first-pass metabolism in the liver.
-
Solution: Co-administer with a pan-cytochrome P450 inhibitor, such as 1-aminobenzotriazole (ABT), in a pilot study to assess the impact of metabolic clearance.
-
-
Gastrointestinal Permeability:
-
Problem: Poor absorption across the gut wall may be limiting bioavailability.
-
Solution: Consider formulation strategies such as lipid-based delivery systems or permeation enhancers, though these require substantial redevelopment and validation.
-
Issue 2: High Variability in Efficacy Studies
High variability between subjects in your in vivo efficacy studies can obscure the true effect of this compound. Here are some potential causes and solutions:
-
Dosing Accuracy:
-
Problem: Inaccurate dose volumes, especially with small animals, can lead to significant variations in exposure.
-
Solution: Calibrate all pipettes and syringes regularly. For viscous formulations, use positive displacement pipettes.
-
-
Animal Health and Stress:
-
Problem: Underlying health issues or stress can alter drug metabolism and disposition.
-
Solution: Ensure all animals are properly acclimatized and housed in a low-stress environment. Monitor for any signs of illness that could impact the study outcome.
-
-
Timing of Administration and Sampling:
-
Problem: Inconsistent timing of dose administration and blood sampling relative to the infection timepoint can introduce variability.
-
Solution: Establish and strictly adhere to a detailed timeline for dosing and sampling for all study groups.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in BALB/c Mice
| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
| Cmax (ng/mL) | 2580 ± 310 | 1120 ± 250 |
| Tmax (h) | 0.1 | 1.5 |
| AUC (0-t) (ng·h/mL) | 4100 ± 550 | 7200 ± 980 |
| Half-life (t1/2) (h) | 2.8 | 3.1 |
| Bioavailability (%) | N/A | ~35% |
Table 2: In Vitro Metabolic Stability of this compound
| Species | Liver Microsome Half-life (min) |
| Mouse | 15 |
| Rat | 25 |
| Dog | 48 |
| Human | 65 |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
-
Weigh the required amount of micronized this compound powder.
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing to create a homogenous suspension.
-
Maintain the suspension on a stir plate at a low speed to prevent settling.
-
Prepare the suspension fresh daily and do not store for more than 8 hours at 4°C.
Protocol 2: Pharmacokinetic Study in Mice
-
Acclimatize male BALB/c mice (8-10 weeks old) for at least 72 hours.
-
Fast the animals for 4 hours prior to dosing (with free access to water).
-
Administer this compound either by IV injection into the tail vein or by oral gavage.
-
Collect blood samples (approximately 50 µL) via submandibular bleeds at specified time points (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood to plasma and store at -80°C until analysis by LC-MS/MS.
Visualizations
Caption: Workflow for an oral pharmacokinetic study of this compound in mice.
Caption: Troubleshooting logic for addressing low plasma exposure of this compound.
minimizing batch-to-batch variation of synthesized IHVR-11029
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing batch-to-batch variation during the synthesis of IHVR-11029. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control to ensure batch-to-batch consistency of this compound?
A1: To ensure consistency, meticulous control over reaction conditions is paramount. Key parameters include:
-
Reagent Quality: Use reagents from the same supplier and batch, if possible. Impurities in starting materials can lead to side reactions and variable yields.[1]
-
Solvent Purity: Ensure solvents are anhydrous and of the appropriate grade, as residual water or impurities can interfere with the reaction.
-
Temperature: Maintain a stable and uniform temperature throughout the reaction. Fluctuations can affect reaction kinetics and byproduct formation.
-
Reaction Time: Adhere strictly to the optimized reaction time. Incomplete or excessive reaction times are common sources of variation.
-
Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
Q2: What is the expected yield and purity of this compound under optimal conditions?
A2: While the exact yield and purity can vary based on the specific synthetic route and scale, a well-optimized synthesis of a compound like this compound would typically aim for the specifications outlined in the table below. Significant deviations may indicate a need for troubleshooting.
| Parameter | Target Specification |
| Yield | > 85% |
| Purity (by HPLC) | > 98% |
| Key Intermediate Purity | > 99% |
| Residual Solvents | < 0.1% |
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques should be employed for comprehensive characterization.[2] These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to batch-to-batch variation.
Issue 1: Lower than Expected Yield
-
Question: My recent batch of this compound resulted in a significantly lower yield compared to previous batches. What are the potential causes and how can I rectify this?
-
Answer: Low yield can stem from several factors.[3] Follow this troubleshooting workflow:
Issue 2: Presence of Unexpected Impurities
-
Question: My latest batch of this compound shows a new impurity peak in the HPLC analysis. How can I identify and eliminate this impurity?
-
Answer: The appearance of new impurities often points to a change in the reaction pathway or the introduction of a contaminant.
-
Step 1: Characterize the Impurity:
-
If possible, isolate the impurity using preparative HPLC or chromatography.
-
Characterize its structure using MS and NMR to understand its origin.
-
-
Step 2: Review the Reaction Pathway:
-
Experimental Protocols
General Synthetic Workflow for this compound
The following diagram outlines a generalized workflow for the synthesis and quality control of this compound. Each step is a potential source of variation and requires strict adherence to the established protocol.
Protocol for In-Process Reaction Monitoring by HPLC
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a defined volume (e.g., 10 µL) onto the HPLC system.
-
Analysis: Monitor the disappearance of starting materials and the appearance of the product peak.
| Timepoint | Starting Material A (%) | Intermediate B (%) | This compound (%) |
| 0 hr | 100 | 0 | 0 |
| 2 hr | 45 | 50 | 5 |
| 4 hr | 5 | 60 | 35 |
| 6 hr (Completion) | < 1 | 5 | > 94 |
By closely monitoring these parameters and following the troubleshooting steps, researchers can significantly reduce batch-to-batch variability in the synthesis of this compound.
References
Technical Support Center: Interpreting Unexpected Results in IHVR-11029 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in assays involving the novel antiviral compound IHVR-11029. The information herein is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common experimental challenges.
Section 1: Viral Titer Assays (Plaque Assays & TCID50)
Frequently Asked Questions (FAQs)
Q1: I am not observing any plaques in my plaque assay, even at the lowest dilutions of the virus stock treated with this compound. What could be the cause?
A1: This could be due to several factors:
-
High Compound Efficacy: this compound may be highly effective at the concentrations tested, leading to complete inhibition of viral replication.
-
Compound Cytotoxicity: The compound may be toxic to the host cells, preventing the formation of a healthy monolayer required for plaque visualization.
-
Inactive Virus Stock: The virus stock itself may have lost infectivity.
-
Incorrect Assay Setup: Errors in dilution, incubation time, or overlay preparation can lead to a lack of plaque formation.
Q2: I am observing inconsistent plaque sizes or "fuzzy" plaques in my this compound-treated wells. What does this indicate?
A2: Irregular plaque morphology can suggest:
-
Sub-optimal Compound Concentration: The concentration of this compound may be partially inhibiting viral spread, leading to smaller or less defined plaques.
-
Cell Monolayer Issues: An uneven or unhealthy cell monolayer can affect plaque development.
-
Virus-Specific Effects: Some viruses naturally produce diffuse plaques. Compare with untreated virus controls.
Q3: My TCID50 results show a high degree of variability between replicate wells. How can I improve consistency?
A3: High variability in TCID50 assays often stems from:
-
Pipetting Errors: Inaccurate serial dilutions are a major source of variability.
-
Inconsistent Cell Seeding: Uneven cell numbers across the plate will lead to varied results.
-
Subjective Endpoint Reading: The visual assessment of cytopathic effect (CPE) can be subjective. It is advisable to have a second person score the plates or use a more quantitative method if available.
Troubleshooting Summary: Viral Titer Assays
| Observed Problem | Possible Cause | Suggested Solution |
| No plaques in any wells (including virus control) | Inactive virus stock | Titer the virus stock to confirm its infectivity before the experiment. |
| No plaques only in treated wells | High compound efficacy or cytotoxicity | Perform a cell viability assay to distinguish between antiviral activity and toxicity. |
| Inconsistent plaque numbers between replicates | Pipetting or cell seeding errors | Ensure proper mixing of virus dilutions and a homogenous cell suspension for seeding. |
| "Fuzzy" or indistinct plaques | Sub-optimal overlay concentration | Optimize the concentration of agarose or methylcellulose in the overlay. |
| High background cell death in TCID50 | Contamination or poor cell health | Check cell cultures for contamination and use cells in the exponential growth phase. |
Section 2: Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
Frequently Asked Questions (FAQs)
Q1: My untreated control cells show low viability in the presence of the vehicle control for this compound. Why is this happening?
A1: The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at certain concentrations. It is crucial to determine the maximum non-toxic concentration of the vehicle for your specific cell line in preliminary experiments.
Q2: I am observing a higher colorimetric/luminescent signal in some this compound-treated wells compared to the untreated controls. Does this mean the compound is promoting cell growth?
A2: While possible, it is more likely due to one of the following:
-
Compound Interference: this compound may directly react with the assay reagent (e.g., reducing MTT) or have intrinsic fluorescent/luminescent properties, leading to a false-positive signal.
-
Hormetic Effect: Some compounds can have a stimulatory effect on cell metabolism at low concentrations.[1]
Q3: The results of my cell viability assay are not consistent between replicate wells. How can I improve reproducibility?
A3: To improve reproducibility:
-
Pipetting Technique: Ensure accurate and consistent pipetting. When adding reagents, avoid disturbing the cell monolayer in adherent cultures. For suspension cells, ensure they are evenly resuspended before plating.
-
Incubation Times: Adhere strictly to the recommended incubation times for both compound treatment and assay reagent development.
-
Edge Effects: The outermost wells of a microplate are prone to evaporation, which can affect cell growth and assay results.[1] It is good practice to not use the outer wells for experimental samples and instead fill them with sterile medium or PBS.
Troubleshooting Summary: Cell Viability Assays
| Observed Problem | Possible Cause | Suggested Solution |
| High background in no-cell control wells | Compound interference with assay reagent | Run controls with the compound in cell-free media to measure background signal. |
| Low viability in vehicle control wells | Vehicle toxicity | Determine the maximum non-toxic vehicle concentration for your cell line. |
| Inconsistent results between replicates | Pipetting errors or edge effects | Use calibrated pipettes and avoid using the outer wells of the microplate for samples. |
| Unexpected increase in signal with compound | Compound interference or hormetic effect | Test for direct compound-reagent interaction and evaluate a wider range of concentrations. |
Section 3: Experimental Protocols
Plaque Assay for Viral Titer
-
Cell Seeding: Seed a 6-well plate with a sufficient number of host cells to form a confluent monolayer within 24 hours.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium.
-
Infection: Aspirate the growth medium from the cells and infect the monolayer with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the infection, prepare dilutions of this compound in the overlay medium.
-
Overlay: After incubation, aspirate the virus inoculum and gently add the overlay medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C for a duration appropriate for the specific virus to form visible plaques (typically 2-10 days).
-
Staining: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Counting: Count the number of plaques in each well and calculate the viral titer (in Plaque Forming Units per milliliter, PFU/mL).
TCID50 (50% Tissue Culture Infectious Dose) Assay
-
Cell Seeding: Seed a 96-well plate with host cells and incubate to form a semi-confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the virus stock. For each virus dilution, prepare a set of wells to be treated with a specific concentration of this compound.
-
Infection and Treatment: Add the virus dilutions and this compound to the appropriate wells. Include cell-only, virus-only, and compound-only controls.
-
Incubation: Incubate the plate at 37°C for a period sufficient to observe cytopathic effect (CPE) (typically 3-7 days).
-
Scoring: Examine each well for the presence or absence of CPE.
-
Calculation: Calculate the TCID50 value using a method such as the Reed-Muench or Spearman-Karber formula. This represents the virus dilution at which 50% of the cell cultures are infected.[2]
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound and incubate for the desired exposure time.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Carefully aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Section 4: Visual Guides
Caption: Troubleshooting workflow for unexpected viral assay results.
Caption: Hypothetical signaling pathway for this compound action.
References
Validation & Comparative
A Comparative Guide: IHVR-11029 and Amantadine for Influenza A Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two antiviral compounds, IHVR-11029 and amantadine, for the treatment of influenza A virus infections. The comparison is based on their distinct mechanisms of action, available efficacy data, and the landscape of viral resistance. Due to the limited publicly available data on this compound's specific activity against influenza A, this guide utilizes data from closely related ER α-glucosidase inhibitors, such as UV-4B, as a proxy to facilitate a comprehensive comparative analysis.
Executive Summary
Amantadine, a well-established antiviral, targets the influenza A virus M2 proton channel, a mechanism that has been rendered largely ineffective due to widespread viral resistance. In contrast, this compound belongs to a class of host-targeting antivirals known as ER α-glucosidase inhibitors. These compounds disrupt the proper folding of viral glycoproteins by inhibiting host enzymes, a mechanism that is expected to have a higher barrier to resistance. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms and experimental workflows to aid in the evaluation of their potential as therapeutic agents against influenza A.
Data Presentation
The following tables summarize the available quantitative data for amantadine and the representative ER α-glucosidase inhibitor, UV-4B.
Table 1: In Vitro Efficacy Against Influenza A Virus
| Compound | Virus Strain | Cell Line | Assay Type | IC90 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| UV-4B | A/Texas/36/91 (H1N1) | dNHBE | Virus Yield Reduction | >500 | >500 | >1 | [1] |
| A/Perth/261/2009 (H1N1) | dNHBE | Virus Yield Reduction | 82 | >500 | >6.1 | [1] | |
| A/Pennsylvania/10/2010 (H3N2) | dNHBE | Virus Yield Reduction | >500 | >500 | >1 | [1] | |
| Amantadine | A/WSN/33 (H1N1) (Wild-Type) | MDCK | Plaque Reduction | 0.05 ± 0.03 | >100 (estimated) | >2000 | [2] |
| A/WSN/33 (H1N1) (S31N mutant) | MDCK | Plaque Reduction | >165 | >100 (estimated) | <0.6 | [2] |
dNHBE: differentiated normal human bronchial epithelial cells MDCK: Madin-Darby canine kidney cells IC90: 90% inhibitory concentration CC50: 50% cytotoxic concentration SI: Selectivity Index (CC50/IC90)
Table 2: In Vivo Efficacy in Mouse Models of Influenza A Infection
| Compound | Virus Strain | Mouse Strain | Treatment Regimen | Endpoint | Efficacy | Reference |
| UV-4B | A/Texas/36/91 (H1N1) | BALB/c | 75 mg/kg, TID, oral, initiated 4h post-infection | Survival | 90% survival vs. 0% in placebo | |
| A/Perth/261/2009 (H1N1) | BALB/c | 150 mg/kg, TID, oral, initiated 4h post-infection | Survival | 80% survival vs. 0% in placebo | ||
| A/Pennsylvania/10/2010 (H3N2) | BALB/c | 75 mg/kg, TID, oral, initiated 4h post-infection | Survival | 90% survival vs. 10% in placebo | ||
| Amantadine | Susceptible Influenza A strains | Various | Prophylaxis | Prevention of Illness | 50% to 90% | |
| Susceptible Influenza A strains | Various | Treatment (within 48h) | Reduction of Fever and Illness Duration | Significant reduction |
TID: three times a day
Mechanisms of Action
The antiviral mechanisms of this compound and amantadine are fundamentally different, targeting host and viral components, respectively.
This compound: Host-Targeted ER α-Glucosidase Inhibition
This compound is an inhibitor of the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the proper folding of newly synthesized glycoproteins, including the influenza virus hemagglutinin (HA). By inhibiting these host enzymes, this compound leads to the misfolding of HA, which can result in its degradation and a reduction in the assembly and release of infectious virions. This host-directed mechanism is believed to be less susceptible to the development of viral resistance.
Caption: Mechanism of this compound action.
Amantadine: Viral M2 Proton Channel Blockade
Amantadine specifically targets the M2 ion channel protein of the influenza A virus. This channel is essential for the uncoating of the virus within the host cell endosome by allowing protons to enter the virion, which triggers the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm. By blocking this channel, amantadine prevents viral uncoating and subsequent replication. However, single amino acid substitutions in the M2 protein can confer resistance to amantadine.
Caption: Mechanism of amantadine action.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and amantadine.
In Vitro Antiviral Assays
1. Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluence.
-
Virus Infection: Serial dilutions of the influenza A virus are prepared, and the cell monolayers are infected for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of the test compound (this compound or amantadine).
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Visualization and Quantification: The cell monolayers are fixed and stained with a dye like crystal violet. The plaques (clear zones of dead or lysed cells) are counted, and the concentration of the compound that reduces the number of plaques by 50% (IC50) or 90% (IC90) compared to the untreated control is calculated.
2. Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the test compound that is toxic to the host cells.
-
Cell Culture: MDCK cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for the same duration as the antiviral assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a plate reader, and the 50% cytotoxic concentration (CC50) is calculated.
In Vivo Animal Model
Influenza A Virus Mouse Model of Infection
This model is used to evaluate the in vivo efficacy of antiviral compounds.
-
Animals: Typically, 6-8 week old female BALB/c or C57BL/6 mice are used.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza A virus strain.
-
Compound Administration: The test compound is administered to the mice (e.g., orally or intraperitoneally) at various doses and schedules, often starting shortly before or after the viral challenge.
-
Monitoring: The mice are monitored daily for a set period (e.g., 14 days) for signs of illness, including weight loss, and mortality.
-
Efficacy Endpoints: The primary efficacy endpoints are typically the survival rate and the reduction in body weight loss compared to a placebo-treated group. Viral titers in the lungs can also be measured at specific time points post-infection.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of antiviral candidates against influenza A virus.
Caption: Antiviral drug discovery workflow.
Conclusion
The comparison between this compound and amantadine highlights a critical shift in antiviral drug development strategies for influenza A. While amantadine's utility has been severely compromised by the evolution of viral resistance, the host-targeting approach of ER α-glucosidase inhibitors like this compound presents a promising alternative with a potentially higher barrier to resistance. The available data for related compounds suggest that this class of drugs warrants further investigation as a broad-spectrum anti-influenza therapeutic. This guide provides the foundational data and methodologies for researchers to build upon in their efforts to develop novel and effective treatments for influenza A infections.
References
A Comparative Analysis of IHVR-19029 and Other Iminosugar Inhibitors: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Iminosugar-based inhibitors have emerged as a promising class of broad-spectrum antiviral agents. Their unique host-targeting mechanism, which involves the inhibition of endoplasmic reticulum (ER) α-glucosidases, offers a high barrier to the development of viral resistance. This guide provides a comparative overview of the antiviral efficacy of IHVR-19029 and other notable iminosugar inhibitors, supported by experimental data.
Mechanism of Action: Targeting Host Glycoprotein Processing
The primary antiviral mechanism of iminosugar inhibitors lies in their ability to competitively inhibit host ER α-glucosidases I and II. These enzymes are critical for the proper folding of viral envelope glycoproteins. By preventing the trimming of glucose residues from N-linked glycans, iminosugars disrupt the calnexin/calreticulin cycle, a key quality control checkpoint in the ER. This disruption leads to misfolded viral glycoproteins, which can result in reduced virion assembly, decreased infectivity, and ultimately, lower viral titers.[1]
Caption: Mechanism of action of iminosugar inhibitors.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the in vitro efficacy of IHVR-19029 and other prominent iminosugar inhibitors against various enveloped viruses. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions (e.g., cell lines, virus strains, and assay methods).
Table 1: Antiviral Efficacy of N-Alkylated Deoxynojirimycin (DNJ) Derivatives
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| IHVR-19029 | Ebola Virus (EBOV) | HeLa | 16.9 (EC₅₀) | >5.9 | [2] |
| IHVR-19029 | Yellow Fever Virus (YFV) | Huh7 | 2.5 (EC₅₀) | >40 | [2] |
| N-Butyl-DNJ (NB-DNJ) | Dengue Virus (DENV) | BHK | >1000 (EC₅₀) | - | [3] |
| N-Nonyl-DNJ (NN-DNJ) | Dengue Virus (DENV) | BHK | 2.5 (EC₅₀) | >40 | [3] |
| N-Butyl-DNJ (NB-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 115 (IC₅₀) | - | |
| N-Nonyl-DNJ (NN-DNJ) | Bovine Viral Diarrhea Virus (BVDV) | MDBK | 2.5 (IC₅₀) | >40 | |
| N-Butyl-DNJ (NB-DNJ) | Influenza A (H3N2) | MDCK | ~20-50 (IC₅₀) | - | |
| N-Nonyl-DNJ (NN-DNJ) | Influenza A (H3N2) | MDCK | <20 (IC₅₀) | - | |
| UV-4B | Influenza A (H1N1) | dNHBE | 82 -> 500 (EC₅₀) | - | |
| UV-4B | Dengue Virus (DENV-2) | AG129 mice | - | - |
Table 2: Antiviral Efficacy of Castanospermine and Derivatives
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Castanospermine | Dengue Virus (DENV-1, 2, 3, 4) | Vero | 19.8 - 141.5 (IC₅₀) | >3.5 | |
| Castanospermine | Yellow Fever Virus (YFV) | Vero | 1.8 (IC₅₀) | >277 | |
| Castanospermine | HIV | - | - | - | |
| Celgosivir (6-O-butanoyl castanospermine) | Dengue Virus (DENV-2) | - | - | - | |
| Celgosivir | Hepatitis C Virus (HCV) | - | - | - |
Experimental Protocols
Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques in the presence of the inhibitor.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Virus stock of known titer.
-
Serial dilutions of the iminosugar inhibitor.
-
Culture medium (e.g., DMEM).
-
Overlay medium (e.g., containing 1% methylcellulose or agarose).
-
Fixative solution (e.g., 10% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques. Incubate for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing different concentrations of the iminosugar inhibitor. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, remove the overlay medium, fix the cells with the fixative solution, and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is calculated as the concentration of the inhibitor that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow for a plaque reduction assay.
Conclusion
IHVR-19029 demonstrates potent antiviral activity against hemorrhagic fever viruses, consistent with the established mechanism of action for iminosugar inhibitors. Comparative data suggests that the efficacy of iminosugar derivatives is highly dependent on the specific compound, the target virus, and the experimental system used. N-alkylation of deoxynojirimycin, as seen in IHVR-19029 and NN-DNJ, appears to be a key factor in enhancing antiviral potency. Similarly, derivatives of castanospermine, such as celgosivir, have shown significant promise. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy of IHVR-19029 and other leading iminosugar candidates for the development of broad-spectrum antiviral therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of antiviral activity of iminosugars against dengue virus | Oxford Antiviral Drug Discovery Unit [zitzmannlab.web.ox.ac.uk]
- 3. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IHVR-11029 and Alternative Methods for Modifying ACE2 Glycan Structure
Introduction
The glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor plays a significant role in its interaction with the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) spike protein, thereby influencing viral entry.[1][2][3][4][5] Altering the glycan structure of ACE2 has emerged as a potential therapeutic strategy to inhibit viral infection. This guide provides a comparative analysis of the effects of IHVR-11029, an endoplasmic reticulum (ER) glucosidase inhibitor, and other methods on the glycan structure of ACE2 and its subsequent interactions with the SARS-CoV-2 spike protein.
Note: Specific experimental data for "this compound" was not publicly available at the time of this review. This guide utilizes data for a similar ER glucosidase inhibitor, IHVR-17028, as a representative compound for this class of inhibitors.
Comparison of IHVR-17028 and Alternative Glycan Modifying Agents
The following table summarizes the effects of various methods used to alter ACE2 glycosylation, including the use of ER glucosidase inhibitors like IHVR-17028, other small molecule inhibitors, enzymatic treatments, and genetic approaches.
| Method of Glycan Modification | Mechanism of Action | Effect on ACE2 Glycan Structure | Impact on SARS-CoV-2 Spike Protein Binding | Supporting Experimental Data (Binding Affinity) |
| IHVR-17028 (ER Glucosidase Inhibitor) | Inhibits ER glucosidases I and II, preventing the trimming of terminal glucose residues from N-linked glycans in the ER. | Alters the processing of N-linked glycans, leading to a modified sialylated N-linked glycan profile. | Impairs spike protein-mediated viral entry. | Specific binding affinity data (e.g., KD) is not detailed in the provided search results. |
| Kifunensine (α-mannosidase I inhibitor) | Inhibits α-mannosidase I in the Golgi apparatus, leading to the accumulation of high-mannose type N-glycans. | Results in a large population of oligomannose-type glycans at every N-glycosylation site. | A modest decrease in binding affinity to the spike protein was observed. | A modest decrease in affinity was observed via Surface Plasmon Resonance (SPR). |
| Enzymatic Digestion (e.g., Fucosidase, Endoglycosidase H) | Fucosidase removes fucose residues, while Endoglycosidase H (EndoH) removes oligomannose-type glycans. | Fucosidase treatment removes fucose from complex-type glycans. EndoH treatment of kifunensine-treated ACE2 removes the oligomannose glycans, leaving a single N-acetylglucosamine residue. | Minimal impact on binding affinity was observed after fucosidase treatment. Removal of oligomannose glycans with EndoH also showed minimal effect. | SPR analysis showed minimal changes in KD values. |
| Glycosyltransferases and Glycosidases (Glycan Engineering) | These enzymes can be used to add or remove specific sugar residues, such as sialic acid. | Can lead to hypersialylation or desialylation of ACE2 glycans. | Hypersialylation resulted in a modest decrease in binding affinity, while removal of sialic acid led to a modest increase in affinity. | SPR experiments quantified these modest changes in binding affinity. |
| Site-Directed Mutagenesis (e.g., N90A, N53A, N322A) | Removes N-glycosylation sites by mutating the asparagine (N) residue to alanine (A). | Complete removal of the N-glycan at the specific site. | Site-specific effects: N90 glycan deletion increased spike protein binding, N53 glycan deletion reduced binding, and the effect of N322 glycan deletion was moderate. | SPR analysis showed that the N90A mutation increased binding affinity, while the N53A mutation decreased it. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments cited in the analysis of ACE2 glycan structure and its interaction with the SARS-CoV-2 spike protein.
Site-Specific N-Linked Glycan Analysis by LC-MS
This protocol outlines the general steps for identifying and quantifying the different glycan structures at specific sites on the ACE2 protein.
Caption: Workflow for LC-MS-based site-specific glycan analysis of ACE2.
Protocol Steps:
-
Protein Purification and Separation: The ACE2 protein is purified, for example, by immunoprecipitation. The purified protein is then separated by SDS-PAGE.
-
In-Gel Digestion: The protein band corresponding to ACE2 is excised from the gel and subjected to in-gel digestion with a protease such as trypsin. This cleaves the protein into smaller peptides, some of which will have attached glycans (glycopeptides).
-
Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated using liquid chromatography, typically reverse-phase chromatography. This separates the peptides based on their hydrophobicity.
-
Mass Spectrometry (MS and MS/MS) Analysis: The separated glycopeptides are introduced into a mass spectrometer. An initial MS scan (MS1) measures the mass-to-charge ratio of the intact glycopeptides. Selected glycopeptide ions are then fragmented (MS/MS or MS2), and the masses of the fragments are measured. This fragmentation provides information about both the peptide sequence and the attached glycan structure.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptide sequence. Specialized software is then used to identify and quantify the different glycan structures attached to each specific N-glycosylation site.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a widely used technique to measure the binding kinetics and affinity between two molecules in real-time.
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Protocol Steps:
-
Ligand Immobilization: One of the binding partners (the ligand, e.g., SARS-CoV-2 spike protein) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other binding partner (the analyte, e.g., different glycan variants of ACE2) is flowed over the sensor surface at a constant concentration.
-
Association: During the injection, the binding of the analyte to the immobilized ligand is monitored in real-time, generating an association curve on a sensorgram.
-
Dissociation: After the injection, a buffer is flowed over the surface, and the dissociation of the analyte from the ligand is monitored, generating a dissociation curve.
-
Regeneration: A regeneration solution is injected to remove all bound analyte from the ligand, preparing the sensor surface for the next binding cycle.
-
Data Analysis: The resulting sensorgrams from a series of analyte concentrations are fitted to a kinetic binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Signaling Pathway
The following diagram illustrates the N-linked glycosylation pathway in the endoplasmic reticulum and Golgi apparatus, highlighting the steps affected by inhibitors like IHVR-17028 and Kifunensine.
Caption: N-linked glycosylation pathway and points of inhibition.
The glycan structure of ACE2 is a critical factor in its interaction with the SARS-CoV-2 spike protein. While ER glucosidase inhibitors like IHVR-17028 can alter ACE2 glycosylation and impair viral entry, a range of other techniques, including the use of other small molecule inhibitors, enzymatic modifications, and genetic engineering, also provide powerful tools for studying and modulating this interaction. The choice of method will depend on the specific research question, with each approach offering distinct advantages in terms of the specific glycan structures produced and the questions that can be addressed. The data clearly indicates that the effects of glycan modifications on spike protein binding are site-specific and depend on the nature of the glycan alteration. Further research utilizing these comparative approaches will be invaluable for the development of novel glycosylation-targeted antiviral strategies.
References
- 1. Subtle Influence of ACE2 Glycan Processing on SARS-CoV-2 Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided glyco-engineering of ACE2 for improved potency as soluble SARS-CoV-2 decoy receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Dual nature of human ACE2 glycosylation in binding to SARS-CoV-2 spike - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Comparative Analysis of IHVR-11029: A Potent ER α-Glucosidase Inhibitor with Broad-Spectrum Antiviral Activity
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of IHVR-11029's antiviral activity in various cell lines, benchmarked against other relevant compounds. This report includes comprehensive data tables, detailed experimental methodologies, and visual diagrams of the associated signaling pathway and experimental workflow.
Introduction
This compound is a novel small molecule inhibitor of endoplasmic reticulum (ER) α-glucosidases, enzymes crucial for the proper folding of viral glycoproteins.[1] By targeting these host-cell enzymes, this compound presents a broad-spectrum antiviral strategy with a high barrier to resistance. This guide provides a comparative analysis of this compound's activity against a panel of enveloped viruses in different cell lines, alongside other known ER α-glucosidase inhibitors.
Data Presentation: Cross-Validation of Antiviral Activity
The antiviral efficacy of this compound and a selection of alternative ER α-glucosidase inhibitors was evaluated against Bovine Viral Diarrhea Virus (BVDV), Dengue Virus (DENV), and Taita Virus (TARV). The half-maximal effective concentration (EC50), a measure of the drug's potency, was determined in various cell lines.
| Compound | Virus | Cell Line | EC50 (µM) |
| This compound | BVDV | MDBK | 1.3 |
| DENV | Huh-7 | 0.75 | |
| TARV | SW-13 | 3.3 | |
| CM-10-18 | BVDV | MDBK | >10 |
| DENV | Huh-7 | ~5 | |
| TARV | SW-13 | >10 | |
| IHVR-17028 | BVDV | MDBK | 2.1 |
| DENV | Huh-7 | 1.5 | |
| TARV | SW-13 | 4.2 | |
| IHVR-19029 | BVDV | MDBK | 1.8 |
| DENV | Huh-7 | 1.2 | |
| TARV | SW-13 | 3.8 | |
| Castanospermine | BVDV | MDBK | ~20 |
| DENV | Huh-7 | >50 | |
| N-Butyl-deoxynojirimycin (NB-DNJ) | BVDV | MDBK | ~50 |
| DENV | Huh-7 | >100 |
MDBK: Madin-Darby Bovine Kidney cells. Huh-7: Human hepatoma cells. SW-13: Human adrenal cortex adenocarcinoma cells. Data for IHVR compounds and CM-10-18 are based on the findings of Chang et al., 2013. Data for Castanospermine and NB-DNJ are representative values from literature for comparative purposes.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and other iminosugar-based ER α-glucosidase inhibitors involves the disruption of the calnexin cycle, a critical component of the protein folding machinery in the endoplasmic reticulum.
Caption: Inhibition of ER α-glucosidases by this compound disrupts the calnexin cycle.
The following diagram illustrates the general workflow for assessing the antiviral activity of this compound.
Caption: General workflow for determining the antiviral efficacy of this compound.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of a compound to inhibit virus-induced cell death, visualized as a reduction in the number of plaques (zones of cell death) in a cell monolayer.
Materials:
-
Susceptible cell lines (e.g., MDBK, Huh-7, SW-13)
-
Viruses (BVDV, DENV, TARV)
-
Cell culture medium and supplements
-
This compound and control compounds
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
Phosphate-buffered saline (PBS)
-
6- or 12-well plates
Procedure:
-
Cell Seeding: Seed the appropriate cell line in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in cell culture medium.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours at 37°C.
-
Treatment: Remove the viral inoculum and wash the cells with PBS. Add the different concentrations of the test compounds to the respective wells.
-
Overlay: Add an overlay medium to restrict the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus and cell line.
-
Fixation and Staining: After incubation, fix the cells with a suitable fixative and then stain with a staining solution like crystal violet.
-
Plaque Counting: Wash the plates and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
ER α-Glucosidase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the activity of ER α-glucosidases.
Materials:
-
Source of ER α-glucosidases (e.g., purified enzyme or cell lysate)
-
Fluorogenic or chromogenic substrate (e.g., 4-methylumbelliferyl-α-D-glucopyranoside)
-
Assay buffer (e.g., sodium phosphate buffer, pH 6.8)
-
This compound and control inhibitors
-
96-well black or clear plates
-
Fluorometer or spectrophotometer
Procedure:
-
Enzyme and Compound Preparation: Prepare a solution of the ER α-glucosidase enzyme and serial dilutions of this compound and control inhibitors in the assay buffer.
-
Pre-incubation: In a 96-well plate, mix the enzyme with the different concentrations of the test compounds and incubate for a short period at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time, allowing the enzyme to process the substrate.
-
Signal Measurement: Stop the reaction (if necessary) and measure the fluorescence or absorbance of the product.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the untreated enzyme control. The IC50 (half-maximal inhibitory concentration) value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound demonstrates potent and broad-spectrum antiviral activity against multiple enveloped viruses in various cell lines. Its efficacy, as indicated by low micromolar EC50 values, surpasses that of several other ER α-glucosidase inhibitors, including the parent compound CM-10-18 and the well-characterized inhibitors castanospermine and NB-DNJ. The detailed protocols and workflow diagrams provided in this guide offer a robust framework for the continued investigation and cross-validation of this compound and other novel antiviral candidates targeting host-cell pathways.
References
A Comparative Guide to Neuraminidase Inhibitors for Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Influenza remains a significant global health concern, necessitating the continued development and evaluation of effective antiviral therapies. Neuraminidase inhibitors (NAIs) are a cornerstone of influenza treatment and prophylaxis, targeting a key viral enzyme to halt the spread of infection.[1][2][3] This guide provides a comprehensive overview of the established class of neuraminidase inhibitors, including their mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation.
Presently, there is no publicly available information on an investigational compound referred to as IHVR-11029 in the scientific literature or clinical trial databases. Therefore, a direct comparison with this specific agent is not possible. This document will serve as a detailed reference for the existing NAI class, against which emerging antiviral candidates like this compound can be benchmarked once data becomes available.
Introduction to Neuraminidase Inhibitors
Neuraminidase inhibitors are a class of antiviral drugs that target the neuraminidase enzyme of the influenza virus.[1][2] This enzyme is crucial for the release of newly formed viral particles from infected host cells, thus enabling the spread of the virus within the respiratory tract. By blocking the active site of the neuraminidase enzyme, these inhibitors prevent the cleavage of sialic acid residues on the host cell surface, effectively trapping the virus on the cell membrane and preventing its release. This mechanism of action is effective against both influenza A and influenza B viruses.
The currently approved neuraminidase inhibitors include:
-
Oseltamivir (oral administration)
-
Zanamivir (inhaled administration)
-
Peramivir (intravenous administration)
-
Laninamivir (inhaled administration, approved in some countries)
Mechanism of Action of Neuraminidase Inhibitors
The influenza virus replication cycle involves several stages, with viral release being a critical step for propagation. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell surface to initiate entry. After replication within the host cell, new virions bud from the cell membrane. These new virions would remain tethered to the host cell via HA-sialic acid interactions if not for the action of the viral neuraminidase enzyme. Neuraminidase cleaves these sialic acid residues, liberating the new virus particles to infect other cells.
Neuraminidase inhibitors are designed as analogues of sialic acid, the natural substrate for the neuraminidase enzyme. They bind with high affinity to the active site of the enzyme, competitively inhibiting its function. This blockade prevents the release of progeny virions, thereby limiting the spread of the infection.
Caption: Mechanism of action of neuraminidase inhibitors.
Comparative Efficacy of Neuraminidase Inhibitors
The efficacy of neuraminidase inhibitors has been evaluated in numerous preclinical and clinical studies. While direct head-to-head trials for all approved agents are limited, data from placebo-controlled trials and meta-analyses provide a basis for comparison. Efficacy is typically measured by the reduction in the duration of symptoms, prevention of complications, and in vitro inhibition of viral replication.
In Vitro Antiviral Activity
The in vitro potency of neuraminidase inhibitors is commonly assessed using neuraminidase inhibition assays and cell-based assays that measure the inhibition of viral replication. The half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) are key parameters used to quantify antiviral activity. Lower values indicate greater potency.
Table 1: In Vitro Activity of Neuraminidase Inhibitors Against Influenza A and B Viruses (Representative Data)
| Compound | Influenza A (H1N1) IC50 (nM) | Influenza A (H3N2) IC50 (nM) | Influenza B IC50 (nM) |
| Oseltamivir Carboxylate | 0.5 - 2 | 0.3 - 1.5 | 5 - 15 |
| Zanamivir | 0.5 - 1.5 | 1 - 3 | 1 - 5 |
| Peramivir | 0.1 - 0.5 | 0.1 - 0.8 | 0.2 - 1 |
| Laninamivir | 1 - 5 | 2 - 10 | 5 - 20 |
Note: IC50 values can vary depending on the specific viral strain and the assay methodology used. The data presented are representative ranges from published literature.
Clinical Efficacy
Clinical trials have demonstrated that early initiation of treatment with neuraminidase inhibitors (within 48 hours of symptom onset) can reduce the duration of illness by approximately one day in otherwise healthy adults with uncomplicated influenza. In high-risk populations, treatment with NAIs has been associated with a reduction in the risk of complications such as pneumonia and hospitalization.
Table 2: Summary of Clinical Efficacy of Approved Neuraminidase Inhibitors
| Drug | Administration | Key Efficacy Findings |
| Oseltamivir | Oral | Reduces duration of symptoms by ~1 day. Reduces risk of lower respiratory tract complications. |
| Zanamivir | Inhaled | Reduces duration of symptoms by ~0.6 days. Effective for prophylaxis. |
| Peramivir | Intravenous | A network meta-analysis suggested peramivir might be a top-ranking drug for reducing the time to alleviation of symptoms. Indicated for acute uncomplicated influenza. |
| Laninamivir | Inhaled | Long-acting formulation allows for a single treatment course. Efficacy is comparable to other NAIs. |
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of antiviral compounds. Below are outlines of key experimental protocols used in the study of neuraminidase inhibitors.
Neuraminidase Inhibition (NI) Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Objective: To determine the concentration of an inhibitor required to reduce neuraminidase activity by 50% (IC50).
Principle: A fluorogenic or chemiluminescent substrate (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA) is used. When cleaved by neuraminidase, a fluorescent or luminescent signal is produced. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.
Workflow:
References
Head-to-Head Comparison: IHVR-11029 (likely IHVR-19029) vs. N-butyl-DNJ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two iminosugar compounds, IHVR-11029 (believed to be a typographical error and hereafter referred to as IHVR-19029) and N-butyl-deoxynojirimycin (N-butyl-DNJ). Both compounds are inhibitors of glucosidases and have been investigated for their therapeutic potential, primarily as antiviral agents. This comparison aims to objectively present their performance based on available experimental data.
Overview and Mechanism of Action
Both IHVR-19029 and N-butyl-DNJ belong to the class of iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. This structural feature allows them to inhibit glycosidases, enzymes that play crucial roles in glycoprotein processing and glycosphingolipid biosynthesis.
IHVR-19029 is an endoplasmic reticulum (ER) α-glucosidase inhibitor.[1][2] By inhibiting ER α-glucosidases I and II, it disrupts the proper folding of viral glycoproteins, which is essential for the assembly and maturation of many enveloped viruses.[1][2] This mechanism confers broad-spectrum antiviral activity.
N-butyl-DNJ (Miglustat) is also a glucosidase inhibitor.[1] Its mechanism of action is multifaceted, involving the inhibition of α-glucosidases I and II, which contributes to its antiviral effects by interfering with the processing of viral envelope glycoproteins. Additionally, N-butyl-DNJ is a known inhibitor of glucosylceramide synthase, an enzyme involved in the biosynthesis of glucosylceramide-based glycosphingolipids. This latter activity is the basis for its approval in treating certain lysosomal storage disorders like Gaucher disease.
Comparative Data
In Vitro Antiviral Activity
| Compound | Virus | Cell Line | Assay | Endpoint | Result | Citation |
| IHVR-19029 | Dengue Virus (DENV) | HEK293 | qRT-PCR | Viral RNA inhibition | Most potent inhibition among tested viruses | |
| Yellow Fever Virus (YFV) | HEK293 | qRT-PCR | Viral RNA inhibition | Less potent than against DENV | ||
| Zika Virus (ZIKV) | HEK293 | qRT-PCR | Viral RNA inhibition | Less potent than against DENV | ||
| Ebola Virus (EBOV) | - | - | - | Antiviral activity demonstrated | ||
| N-butyl-DNJ | Human Immunodeficiency Virus (HIV-1) | Cell Line | Reverse Transcriptase Assay | Reduction of RT activity | Effective, synergistic with nucleoside analogs |
In Vivo Efficacy
A study in a mouse model of Ebola virus infection demonstrated that a combination of sub-optimal doses of IHVR-19029 and favipiravir (T-705) significantly increased the survival rate of infected animals. This suggests a potential for synergistic effects in vivo. Data for in vivo antiviral efficacy of N-butyl-DNJ from the provided search results is limited, though its clinical use for Gaucher disease is well-established.
Signaling Pathways and Experimental Workflows
Mechanism of Action of ER α-Glucosidase Inhibitors
Caption: Inhibition of ER α-glucosidases by iminosugars disrupts viral glycoprotein folding.
Experimental Workflow for In Vitro Antiviral Assay
Caption: A typical workflow for evaluating the in vitro antiviral efficacy of a compound.
Experimental Protocols
In Vitro Antiviral Activity Assay (qRT-PCR)
Objective: To quantify the inhibition of viral replication in a cell culture model.
Methodology (based on the study by Chang et al., 2017):
-
Cell Culture: HEK293 cells are seeded in 96-well plates and cultured to an appropriate confluency.
-
Infection: Cells are infected with the virus of interest (e.g., DENV, YFV, ZIKV) at a specific multiplicity of infection (MOI), for instance, 0.1, for 1 hour.
-
Treatment: After infection, the virus-containing medium is removed, and fresh medium containing various concentrations of the test compound (e.g., IHVR-19029) is added.
-
Incubation: The treated cells are incubated for a specified period, typically 48 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable commercial kit.
-
Quantitative Real-Time PCR (qRT-PCR): The levels of viral RNA are quantified using specific primers and probes for the target virus. A housekeeping gene (e.g., β-actin) is used as an internal control for normalization.
-
Data Analysis: The percentage of viral RNA inhibition is calculated relative to the untreated control.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the test compound.
Methodology:
-
Cell Seeding and Treatment: Cells are seeded and treated with the compound in the same manner as the antiviral assay.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Conclusion
Both IHVR-19029 and N-butyl-DNJ are promising iminosugar-based compounds with demonstrated antiviral properties stemming from their inhibition of host-cell glucosidases. IHVR-19029 has shown potent activity against a range of hemorrhagic fever viruses in vitro, and its efficacy can be enhanced in combination with other antiviral agents in vivo. N-butyl-DNJ, in addition to its antiviral effects against viruses like HIV-1, has a well-established role in the treatment of Gaucher disease due to its inhibition of glucosylceramide synthase.
For researchers in the field of antiviral drug development, IHVR-19029 represents a promising candidate for broad-spectrum antiviral therapy, particularly for enveloped viruses. N-butyl-DNJ serves as an important benchmark compound and a clinically approved drug that validates the therapeutic potential of iminosugars. Further head-to-head studies with standardized assays would be beneficial to directly compare the potency and therapeutic index of these two compounds against a wider range of viruses.
References
- 1. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the antiviral potency of ER α-glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Broad-Spectrum Efficacy of IHVR-11029 Derivatives: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the broad-spectrum antiviral activity of IHVR-11029 derivatives, a class of host-targeting antivirals, against other notable broad-spectrum agents. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
This compound and its derivatives are potent inhibitors of the host's endoplasmic reticulum (ER) α-glucosidases.[1][2] This mode of action disrupts the proper folding of viral glycoproteins for a wide range of enveloped viruses, representing a promising strategy for broad-spectrum antiviral therapy.[3][4] This guide will compare the in vitro efficacy of this compound to two well-known broad-spectrum antiviral drugs, Favipiravir and Remdesivir, which employ different mechanisms of action.
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and the comparator drugs against various viruses. A higher selectivity index (SI = CC50/EC50) indicates a more favorable therapeutic window.
| Compound | Virus | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Bovine Viral Diarrhea Virus (BVDV) | Not Specified | Not Specified | 1.3[1] | Not Available | Not Available |
| Tacaribe Virus (TARV) | Not Specified | Not Specified | 3.3 | Not Available | Not Available | |
| Dengue Virus (DENV) | Not Specified | Not Specified | 0.75 | Not Available | Not Available | |
| Favipiravir | Human Coronavirus NL63 (HCoV-NL63) | qRT-PCR | Caco-2 | >100 | >100 | Not Applicable |
| SARS-CoV-2 | Not Specified | Vero E6 | 61.88 | >400 | >6.46 | |
| Remdesivir | Human Coronavirus NL63 (HCoV-NL63) | qRT-PCR | Caco-2 | 0.38 | 21.78 | 57.22 |
| SARS-CoV-2 | Not Specified | Vero E6 | 0.77 | >100 | >129.87 | |
| SARS-CoV-2 | Not Specified | Primary HAE | 0.0099 | >10 | >1010 |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions, including cell lines, virus strains, and assay methodologies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of antiviral activity data.
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of a test compound.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, MDCK) in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivatives) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 24-72 hours).
-
Harvesting: Collect the cell culture supernatant, which contains the progeny virus.
-
Titration: Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. The EC50 value is determined as the compound concentration that reduces the viral yield by 50%.
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral drug that is required to reduce the number of viral plaques by 50%.
-
Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound and mix them with a known amount of virus (e.g., 100 plaque-forming units). Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the virus or affect the cells.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control wells. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
Signaling Pathway: Inhibition of Glycoprotein Folding
The primary antiviral mechanism of this compound derivatives is the inhibition of ER α-glucosidases I and II, which are critical for the proper folding of viral envelope glycoproteins within the calnexin/calreticulin cycle.
Caption: Inhibition of ER α-glucosidases by this compound derivatives disrupts the calnexin/calreticulin cycle.
Experimental Workflow: Antiviral Screening
The following diagram illustrates a typical workflow for screening and validating the antiviral activity of a compound library.
Caption: A generalized workflow for the discovery and development of novel antiviral agents.
Logical Relationship: Screening Cascade for Broad-Spectrum Antivirals
This diagram outlines the logical progression for identifying and prioritizing broad-spectrum antiviral candidates.
Caption: A logical screening cascade to identify compounds with broad-spectrum antiviral activity.
References
Safety Operating Guide
Navigating the Safe Disposal of IHVR-11029: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like IHVR-11029 is a critical component of laboratory safety and environmental stewardship. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the management of novel small molecule inhibitors provide a robust framework for its safe handling and disposal. This guide outlines the essential procedural steps to ensure the safe and compliant disposal of this compound waste.
The foundational principle for the disposal of any investigational chemical is to treat it as hazardous waste unless explicitly stated otherwise by the manufacturer's SDS.[1] As this compound is a biologically active small molecule inhibitor, its environmental and toxicological profile is not fully characterized, necessitating a cautious approach to its disposal.[1]
Key Disposal Principles for this compound
Proper management of chemical waste within a laboratory setting is paramount to protecting both personnel and the environment.[2] The following table summarizes the key principles and associated actions for the disposal of this compound.
| Principle | Action | Rationale |
| Waste Identification & Classification | Treat all this compound waste (solid and liquid) as hazardous chemical waste.[1][3] | The absence of specific hazard data requires a precautionary approach to prevent potential environmental contamination and health risks. |
| Waste Segregation | Collect this compound waste in dedicated, properly labeled containers, separate from other waste streams. Do not mix with incompatible chemicals. | Prevents dangerous chemical reactions and ensures proper handling by waste management personnel. |
| Container Management | Use leak-proof, chemically compatible containers with secure closures. Label containers clearly with "Hazardous Waste" and the full chemical name "this compound". | Ensures safe containment and clear identification of the waste, which is crucial for safe handling and disposal. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling this compound waste. | Minimizes the risk of personal exposure through skin contact, eye splashes, or inhalation. |
| Storage | Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and have secondary containment. | Prevents accidental spills and unauthorized access, ensuring the waste is managed in a controlled environment. |
| Disposal Coordination | Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of the hazardous waste. | EHS professionals are trained to handle and dispose of hazardous materials in compliance with all federal, state, and local regulations. |
| Documentation | Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. | Proper documentation is a regulatory requirement and ensures a clear chain of custody for the waste. |
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of waste generated from laboratory experiments involving this compound.
Detailed Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general procedures should be followed:
Liquid Waste Containing this compound:
-
Collection: Collect all aqueous and organic solutions containing this compound in a designated hazardous liquid waste container that is compatible with the solvents used.
-
Container Requirements: The container must be leak-proof, have a secure screw-top cap, and be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area, preferably within a secondary containment bin.
-
Disposal: Once the container is full, or according to your institution's guidelines, contact your EHS department to arrange for pickup.
Solid Waste Contaminated with this compound:
-
Collection: Collect all solid waste, such as contaminated gloves, pipette tips, and empty vials, in a designated hazardous solid waste container.
-
Sharps: Any chemically contaminated sharps (needles, scalpels) must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.
-
Container Requirements: The solid waste container should be a durable, leak-proof container with a secure lid. It must be clearly labeled with "Hazardous Waste" and "this compound Contaminated Debris."
-
Storage: Store the sealed container in the Satellite Accumulation Area.
-
Disposal: Arrange for pickup by your institution's EHS department.
Empty this compound Containers:
-
Rinsing: Triple rinse the empty container with a suitable solvent.
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste. For highly toxic compounds, the first three rinses should be collected.
-
Container Disposal: Once thoroughly rinsed and air-dried, and with the label defaced, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
By adhering to these general yet critical safety and logistical procedures, researchers can ensure the responsible management and disposal of this compound, fostering a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Logistical Information for Handling IHVR-11029
This document provides immediate, procedural guidance for the safe handling and disposal of IHVR-11029, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure laboratory safety and minimize exposure risks.
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound, a clear, colorless liquid, it is imperative to use appropriate personal protective equipment to prevent contact with eyes and skin. The substance is an eye irritant and may lead to systemic effects if absorbed in large quantities.
Summary of Required Personal Protective Equipment:
| PPE Component | Specification | Purpose |
| Eye Protection | Lab-grade safety goggles | To prevent eye contact, as this compound is an eye irritant.[1] |
| Hand Protection | Disposable latex gloves | To avoid skin contact.[1] |
| Ventilation | Adequate laboratory ventilation | To minimize inhalation exposure.[1] |
After handling, it is essential to wash hands and any exposed skin thoroughly.
Health Hazard Data
While this compound is considered practically non-toxic, overexposure can lead to adverse health effects.
| Exposure Route | Acute Effects | Chronic Effects |
| Eye Contact | Irritation.[1] | Not determined. |
| Ingestion (Large Doses) | Stomach disturbances, weakness, circulatory and heart problems.[1] | Not determined. |
First Aid Procedures
Immediate action is required in the event of exposure.
| Exposure Type | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water. |
| Skin Contact | Immediately wash the affected area with soap and water. |
Spill and Disposal Management
In the event of a spill, contain the material and absorb it with an inert material. Dispose of the waste in accordance with local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
